molecular formula C₄¹³C₂H₁₂O₆ B1161155 D-Fructose-5,6-13C2

D-Fructose-5,6-13C2

Cat. No.: B1161155
M. Wt: 182.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-5,6-13C2 is a stable isotope-labeled form of D-Fructose, a natural monosaccharide found in many fruits and plants . This compound, with the molecular formula C₄¹³C₂H₁₂O₆ and a molecular weight of 182.14 g/mol, is selectively enriched with carbon-13 at the 5th and 6th positions . This specific labelling makes it an essential tool for tracing metabolic pathways and fates of fructose in biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . Excessive consumption of fructose, often in the form of sucrose or high-fructose corn syrup, is a area of intense research due to its links to the development of obesity, cardiometabolic disease, and non-alcoholic fatty liver disease (NAFLD) . This compound allows researchers to conduct precise in-vitro and in-vivo studies to elucidate the unique aspects of fructose metabolism and its role in disease pathogenesis, providing insights beyond what is possible with unlabeled fructose . Beyond metabolic research, this isotopically labeled fructose is also a critical reagent in mechanistic studies and for the analysis of reactive intermediates in chemical reactions, such as the conversion of biomass-derived fructose into valuable chemical precursors . The product should be stored at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₄¹³C₂H₁₂O₆

Molecular Weight

182.14

Synonyms

Advantose FS 95-5,6-13C2;  D-(-)-Fructose-5,6-13C2;  D-(-)-Levulose-5,6-13C2;  D-Arabino-2-hexulose-5,6-13C2;  Fructose-5,6-13C2;  Fruit Sugar-5,6-13C2;  Fujifructo L 95-5,6-13C2;  Furucton-5,6-13C2;  Hi-Fructo 970-5,6-13C2;  Krystar-5,6-13C2;  Krystar 300-5,6

Origin of Product

United States

Foundational & Exploratory

Precision Tracing of Glycolytic Flux: A Guide to D-Fructose-5,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding D-Fructose-5,6-13C2 Labeling Patterns in Glycolysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological picture. While [U-13C6]Glucose is the workhorse for general flux, and [1,2-13C2]Glucose is the standard for dissecting the Pentose Phosphate Pathway (PPP), This compound represents a high-precision tool for specific interrogation of "bottom-half" glycolytic mechanics and fructolysis.

This guide details the atom-mapping logic, experimental protocols, and data interpretation frameworks required to utilize this tracer effectively. Its primary utility lies in its ability to generate clean, distinct isotopomer patterns downstream of aldolase cleavage, uncoupled from the decarboxylation events of the oxidative PPP that complicate C1-labeled tracers.

The Mechanistic Basis: Atom Mapping & Pathway Logic

To interpret Mass Isotopomer Distributions (MIDs), one must understand the fate of the specific carbon atoms. This compound carries heavy isotopes at the penultimate and terminal carbons.

The Aldolase Cleavage Event

The defining moment in this pathway is the cleavage of Fructose-1,6-bisphosphate (F1,6BP) by Aldolase (Isozymes A, B, or C).

  • Input: Fructose-1,6-bisphosphate labeled at C5 and C6 .

  • Cleavage: Aldolase splits the hexose between C3 and C4.

    • Top Half (C1-C2-C3): Becomes Dihydroxyacetone Phosphate (DHAP).[1][2] Since the label is on C5/C6, DHAP is initially unlabeled (M+0).

    • Bottom Half (C4-C5-C6): Becomes Glyceraldehyde-3-Phosphate (GAP).

      • Fructose C4

        
         GAP C1 (Aldehyde)
        
      • Fructose C5 (Labeled)

        
         GAP C2 (Hydroxyl)
        
      • Fructose C6 (Labeled)

        
         GAP C3 (Phosphate)
        
    • Result: GAP is labeled at C2 and C3 (M+2).

Triose Phosphate Isomerase (TPI) Scrambling

TPI rapidly equilibrates the DHAP and GAP pools.

  • The unlabeled DHAP converts to unlabeled GAP.

  • The [2,3-13C2]GAP converts to [2,3-13C2]DHAP.

  • The Triose Pool: Becomes a mixture of M+0 (50%) and M+2 (50%) isotopomers (assuming no dilution from endogenous sources).

Downstream Propagation (Pyruvate & TCA)

The [2,3-13C2]GAP proceeds through lower glycolysis to Pyruvate.

  • Pyruvate Mapping:

    • GAP C1 (Unlabeled)

      
       Pyruvate C1 (Carboxyl)
      
    • GAP C2 (Labeled)

      
       Pyruvate C2 (Keto)
      
    • GAP C3 (Labeled)

      
       Pyruvate C3 (Methyl)
      
    • Result: Pyruvate is [2,3-13C2] (M+2).

  • TCA Cycle Entry (PDH Complex):

    • Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate C1 (Unlabeled).

    • The Acetyl group retains Pyruvate C2 and C3.

    • Result: Acetyl-CoA is [1,2-13C2] (M+2).

Visualization of Carbon Flow

The following diagram illustrates the atom transitions from Fructose entry to the TCA cycle.

Fructose_Labeling Fructose D-Fructose [5,6-13C2] F16BP Fructose-1,6-BP [5,6-13C2] Fructose->F16BP Hexokinase/PFK DHAP DHAP (Unlabeled M+0) F16BP->DHAP Aldolase (Top C1-C3) GAP GAP [2,3-13C2] (M+2) F16BP->GAP Aldolase (Bottom C4-C6) DHAP->GAP TPI (Equilibration) Pyruvate Pyruvate [2,3-13C2] (M+2) GAP->Pyruvate Lower Glycolysis (GAPDH -> PK) CO2 CO2 (Unlabeled) Pyruvate->CO2 Decarboxylation (C1) AcetylCoA Acetyl-CoA [1,2-13C2] (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2) AcetylCoA->Citrate Citrate Synthase

Figure 1: Atom mapping of this compound. Red pathways indicate retention of the 13C label.

Experimental Workflow: LC-MS/MS Protocol

Reliable detection of these specific isotopomers requires a robust extraction and separation strategy. Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for phosphorylated intermediates (F1,6BP, GAP), while GC-MS is suitable for downstream amino acids and organic acids.

Sample Preparation (Adherent Cells)
  • Quenching: Metabolism must be stopped instantly to prevent label turnover during harvest.

    • Place cell culture plates on dry ice immediately.

    • Wash once with ice-cold saline (0.9% NaCl) to remove extracellular tracer.

    • Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.

    • Scrape cells and transfer the lysate to a centrifuge tube.

Extraction
  • Vortex lysate vigorously for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein.

  • Transfer supernatant to a new glass vial.

  • Dry down under nitrogen flow or vacuum concentrator (SpeedVac) at low heat (<30°C).

  • Reconstitute in LC-MS grade water (e.g., 50-100 µL).

LC-MS/MS Configuration (HILIC Mode)

Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for retaining polar phosphorylated sugars.

ParameterSettingRationale
Column ZIC-pHILIC (Polymer-based)Excellent separation of sugar phosphates at high pH.
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.0)High pH ensures phosphates are ionized.
Mobile Phase B 100% AcetonitrileOrganic modifier for HILIC retention.
Gradient 80% B to 20% B over 20 minsElutes metabolites from least to most polar.
MS Mode Negative Electrospray Ionization (ESI-)Phosphates ionize best in negative mode.
Scan Type MRM or High-Res Full ScanMRM for sensitivity; High-Res (Orbitrap) for isotopomer resolution.

Data Interpretation & Expected Patterns[3][4][5]

When analyzing the Mass Isotopomer Distribution (MID), you will look for specific mass shifts.

Key Metabolite Shifts

The table below summarizes the theoretical labeling patterns assuming 100% tracer enrichment and full equilibration.

MetaboliteBase FormulaUnlabeled Mass (M+0)Expected Label (Major)Mass ShiftExplanation
Fructose-1,6-BP C6H14O12P2340.0M+2 +2.0067 DaParent tracer intact.
DHAP C3H7O6P170.0M+0 / M+2 +0 / +2M+0 from cleavage; M+2 via TPI exchange.
GAP C3H7O6P170.0M+2 / M+0 +2 / +0M+2 from cleavage; M+0 via TPI exchange.
Pyruvate C3H4O388.0M+2 +2.0067 DaDerived from GAP[2,3].
Lactate C3H6O390.0M+2 +2.0067 DaDirect reduction of Pyruvate.
Alanine C3H7NO289.0M+2 +2.0067 DaTransamination of Pyruvate.
Citrate C6H8O7192.0M+2 +2.0067 DaCondensation of Acetyl-CoA[1,2] + OAA.
Distinguishing Glycolysis from PPP

One of the strongest advantages of using [5,6-13C2]Fructose (or Glucose) is the Pentose Phosphate Pathway (PPP) differentiation .

  • Oxidative PPP: Removes C1 as CO2.

  • If using [1,2-13C2]Glucose: The C1 label is lost, leaving M+1 species (from C2) in the pool. This complicates the M+1 vs M+2 analysis.

  • If using [5,6-13C2]Fructose: The label is on the "tail" (C5, C6). The oxidative PPP (acting on the "head") does not disturb these carbons. Therefore, any M+2 lactate observed comes directly from the glycolytic flow of the C4-C6 fragment, providing a cleaner readout of triose flux.

Applications in Drug Development[1]

Targeting Aldolase B in Liver Disease

In Non-Alcoholic Steatohepatitis (NASH), fructolysis is upregulated.

  • Application: Administer [5,6-13C2]Fructose to hepatocytes.

  • Readout: Measure the ratio of M+2 Glyceraldehyde (or downstream Glycerol-3-P) vs. M+0 DHAP.

  • Insight: A blockade of Aldolase B (drug candidate) will result in the accumulation of M+2 Fructose-1-P and a cessation of M+2 downstream triose formation.

Cancer Metabolism (Warburg Effect)

Tumors often upregulate glycolysis.

  • Application: Compare [1,2-13C2]Glucose vs. [5,6-13C2]Glucose/Fructose.

  • Insight: If [1,2-13C2] yields high M+1 Lactate, the PPP is active (NADPH generation). If [5,6-13C2] yields exclusively M+2 Lactate, the carbon backbone is preserved, confirming the "tail" carbons are utilized primarily for biomass or TCA anaplerosis rather than oxidative decarboxylation.

References

  • Springer Nature Experiments. (2020). Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis. Retrieved from [Link]

  • European Bioinformatics Institute (EBI). (n.d.). Fructose-bisphosphate aldolase (Class II) - Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). Snapshots of catalysis: the structure of fructose-1,6-(bis)phosphate aldolase covalently bound to the substrate dihydroxyacetone phosphate. Retrieved from [Link]

Sources

Technical Guide: D-Fructose-5,6-13C2 – Molecular Characterization & Metabolic Applications

[1]

Executive Summary

In the precise field of metabolic flux analysis (MFA) and biomolecular NMR, This compound represents a critical isotopic tracer.[1] Unlike uniformly labeled isotopomers (U-13C6), this specific positional labeling allows researchers to deconvolute complex carbon scrambling pathways—specifically distinguishing between the oxidative Pentose Phosphate Pathway (PPP) and canonical glycolysis (Embden-Meyerhof-Parnas pathway).[1]

This guide provides a definitive reference for the physicochemical properties, quality control protocols, and experimental utility of this compound.[1] It is designed to serve as a self-validating resource for senior scientists requiring absolute data integrity.[1]

Chemical Identity & Physical Properties[2][3][4][5][6]

Molecular Specifications

This compound is a stable isotope-labeled monosaccharide where the carbon atoms at positions 5 and 6 are substituted with Carbon-13 (

1234
PropertySpecification
Chemical Name D-Fructose-5,6-

C

Chemical Formula

C


C

H

O

Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>500 mg/mL); sparingly soluble in ethanol
Hygroscopicity Hygroscopic (requires desiccation)
Molecular Weight Calculations

Precise mass calculation is non-negotiable for mass spectrometry (MS) applications. The molecular weight differs from natural abundance fructose due to the neutron mass excess of the two

Constants Used:

  • Carbon-12 (

    
    C): 12.00000 u[1]
    
  • Carbon-13 (

    
    C): 13.00335 u[1]
    
  • Hydrogen (

    
    H): 1.00783 u[1]
    
  • Oxygen (

    
    O): 15.99491 u[1]
    

Exact Mass Calculation (Monoisotopic):



1

Comparison: Natural D-Fructose (




180.06339 Da1

+2.00673 Da
Structural Visualization

The following diagram illustrates the open-chain Fischer projection logic applied to the cyclic fructofuranose form, highlighting the labeled positions.

FructoseStructurecluster_legendLegendC1C1(12C)C2C2(12C)C2->C1CH2OHC3C3(12C)C2->C3C4C4(12C)C3->C4C5C5(13C)C4->C5C6C6(13C)C5->C6CH2OHO_RingOC5->O_RingO_Ring->C2L1Natural 12CL2Labeled 13C

Figure 1: Structural topology of D-Fructofuranose highlighting the 13C-enrichment at positions 5 and 6.

Isotopic Purity & Enrichment Standards

Definitions
  • Chemical Purity: The percentage of the sample that is D-Fructose (vs. other sugars or contaminants).[1] Standard:

    
     98% .
    
  • Isotopic Enrichment (Atom %): The probability that a specific carbon position (C5 or C6) contains a

    
    C atom. Standard: 
    
    
    99 atom %
    
    
    C
    .[5]
  • Isotopomer Purity: The fraction of molecules that are specifically the doubly labeled species.

The "M+2" Signature

In mass spectrometry, the primary ion will appear at m/z 182.07 (assuming [M+H]

  • Contamination Warning: Significant peaks at M+0 (180) or M+1 (181) indicate incomplete enrichment, which can skew metabolic flux calculations by introducing "natural" background noise.

Analytical Verification Protocols (QC)

To ensure Trustworthiness , researchers must validate the label position and purity before committing to expensive cell culture or animal studies.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Isotopic Enrichment (>99%).

  • Sample Prep: Dissolve 1 mg this compound in 1 mL 50:50 Methanol:Water + 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Orbitrap MS (Direct Infusion or LC-MS).[1]

  • Method: Negative Ion Mode (ESI-). Fructose ionizes well as [M-H]

    
     (m/z 181.06).[1]
    
  • Analysis:

    • Target Ion: 181.06 (for

      
      C
      
      
      species in negative mode).
    • Check for m/z 179.06 (Natural

      
      C) and 180.06 (Single 
      
      
      C).[1]
    • Calculation:

      
      .[1]
      
Protocol B: C-NMR Spectroscopy

Objective: Confirm Positional Specificity (C5, C6 only).

  • Sample Prep: Dissolve 10-20 mg in 600

    
    L D
    
    
    O.
  • Acquisition: Proton-decoupled

    
    C-NMR (150 MHz+ recommended).
    
  • Expected Signals:

    • C5 (Furanose): ~81-82 ppm (Doublet due to C5-C6 coupling).[1]

    • C6 (Furanose): ~63-64 ppm (Doublet).[1]

    • Absence: No enhanced signals should appear in the anomeric region (C2, ~102-105 ppm) or C3/C4 regions (~70-78 ppm).[1]

    • Coupling Constant (

      
      ):  The direct bond between C5 and C6 will result in a strong 
      
      
      coupling (~40-50 Hz), confirming the atoms are adjacent.

Applications in Metabolic Research[10][11][12][13][14]

The specific utility of This compound lies in its ability to differentiate metabolic routes that scramble carbon backbones differently.[1]

Glycolysis vs. Pentose Phosphate Pathway (PPP)

When Fructose enters metabolism (via Fructokinase to Fructose-1-P or Hexokinase to Fructose-6-P), the fate of carbons 5 and 6 is distinct depending on the pathway:

  • Glycolysis (EMP):

    • Fructose-1,6-BP is cleaved by Aldolase.[1]

    • C4, C5, C6 become Glyceraldehyde-3-Phosphate (G3P).[1]

    • Fate: C5 and C6 of fructose become C2 and C3 of Pyruvate/Lactate .

    • Result: Double labeling is preserved in the triose pool.

  • Pentose Phosphate Pathway (PPP):

    • If Fructose-6-P recycles back to Glucose-6-P and enters the Oxidative PPP, C1 is lost as CO

      
      .[1][6]
      
    • The scrambling in the Non-Oxidative phase (Transketolase/Transaldolase) redistributes carbons in complex patterns.

    • Fate: 5,6-labeling patterns in Lactate will differ significantly if the carbon skeleton passed through the PPP scrambling reactions compared to direct glycolysis.

Pathway Visualization

The following logic map details the carbon transitions.

MetabolicFatecluster_GlycolysisGlycolysis (Aldolase Cleavage)FrucThis compound(Input)F1PFructose-1-PFruc->F1PFructokinaseF6PFructose-6-PFruc->F6PHexokinaseDHAPDHAP(Unlabeled)F1P->DHAPAldolase B(C1-C3)GAPGAP(2,3-13C2)F1P->GAPAldolase B(C4-C6)PyrPyruvate(2,3-13C2)GAP->PyrLower GlycolysisLacLactate(2,3-13C2)Pyr->LacLDHComparisonResult: 5,6-13C2 yieldsdistinct M+2 Lactatevia GlycolysisLac->ComparisonPPP_EntryPentose PhosphatePathwayF6P->PPP_EntryReversible Non-Ox

Figure 2: Metabolic fate of this compound.[1] Note that Aldolase cleavage separates the labeled tail (C4-C6) into Glyceraldehyde-3-Phosphate (GAP).[1]

Handling, Stability, and Storage

To maintain the Isotopic Purity described in Section 3, adherence to strict handling protocols is required.

  • Storage: -20°C is standard.[1] Store in a desiccator. Fructose is hygroscopic; moisture absorption alters the effective weight, leading to concentration errors in stock solutions.

  • Solution Stability: Aqueous solutions are stable at 4°C for 1 week. For long-term storage, aliquot and freeze at -80°C.

  • Sterility: If used in cell culture, filter-sterilize (0.22

    
    m) rather than autoclaving, as high heat at neutral/alkaline pH can induce Maillard reactions or caramelization, potentially degrading the specific isotopomer structure.
    

References

  • Jang, C., et al. (2018). A branched-chain amino acid metabolite drives vascular fatty acid transport.[1] Nature Medicine. (Demonstrates application of positional isotopomers in flux analysis). Retrieved from [Link][1]

Unraveling the Pentose Phosphate Pathway: A Technical Guide to D-Fructose-5,6-13C2 Isotope Tracing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the use of D-Fructose-5,6-13C2 as a stable isotope tracer for elucidating the metabolic flux through the Pentose Phosphate Pathway (PPP). It is intended for researchers, scientists, and drug development professionals seeking to apply advanced metabolic flux analysis techniques.

Introduction: The Pentose Phosphate Pathway - A Critical Metabolic Hub

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis.[1] Its primary roles are anabolic, rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, including the essential nucleotide precursor, ribose 5-phosphate.[1][2] The PPP is bifurcated into two distinct phases: an oxidative phase that generates NADPH, and a non-oxidative phase responsible for the interconversion of five-carbon sugars.[1][2] Given its central role in producing reducing equivalents for biosynthesis and antioxidant defense, as well as precursors for nucleic acid synthesis, the PPP is a critical pathway in cellular proliferation, stress resistance, and overall metabolic homeostasis.[3][4] Dysregulation of the PPP has been implicated in numerous diseases, making it a key area of investigation in drug development.

The Imperative of Isotope Tracing for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions.[5] While traditional biochemical assays can measure the concentrations of metabolites, they fall short of revealing the dynamic movement of molecules through a metabolic network. Stable isotope tracing, particularly with 13C-labeled substrates, has become the gold standard for MFA.[5][6] By introducing a 13C-labeled nutrient into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites.[7] The resulting mass isotopomer distributions, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed fingerprint of metabolic pathway activity.[5][8] This allows for the calculation of relative and absolute fluxes, offering a quantitative understanding of cellular metabolism that is unattainable with other methods.[6][7]

This compound: A Novel Probe for the Pentose Phosphate Pathway

The choice of isotopic tracer is paramount for a successful MFA study. While uniformly labeled glucose ([U-13C6]glucose) and various specifically labeled glucose molecules have been traditionally employed, the use of specifically labeled fructose, such as this compound, offers unique advantages for dissecting the complexities of the PPP.

Fructose Metabolism and its Entry into Central Carbon Metabolism

Fructose is primarily metabolized in the liver, where it is phosphorylated by fructokinase (KHK) to fructose-1-phosphate (F1P).[9] Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[9] These triose phosphates can then enter glycolysis. In other tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate (F6P), which is a direct intermediate of glycolysis and a substrate for the non-oxidative PPP.[9] This dual entry point of fructose metabolism provides a unique opportunity to probe different sections of central carbon metabolism.

The Rationale for 5,6-13C2 Labeling

The specific labeling of carbons 5 and 6 in fructose provides a distinct isotopic signature that can be traced through the PPP. When this compound is phosphorylated to F6P, the 13C labels are retained at positions 5 and 6. This labeled F6P can then enter the non-oxidative arm of the PPP. The subsequent transketolase and transaldolase reactions will shuffle these labeled carbons, leading to specific isotopologue patterns in key PPP intermediates like sedoheptulose-7-phosphate, erythrose-4-phosphate, and ribose-5-phosphate, as well as in glycolytic intermediates.

By analyzing the distribution of the M+2 isotopologues (molecules with two 13C atoms), researchers can quantify the flux through the non-oxidative PPP and its interplay with glycolysis. This specific labeling pattern helps to distinguish the contribution of fructose to the PPP from that of glucose, especially in complex biological systems where both sugars are present.

Experimental Workflow for this compound Tracing

A robust experimental design is crucial for obtaining high-quality data from isotope tracing studies. The following workflow outlines the key steps for utilizing this compound to probe the PPP.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotope Labeling cell_culture->labeling media_prep Media Preparation (this compound) media_prep->labeling quenching Metabolism Quenching labeling->quenching Time Course extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms nmr NMR Spectroscopy extraction->nmr data_analysis Data Analysis & Flux Calculation lc_ms->data_analysis nmr->data_analysis

Figure 1: A generalized experimental workflow for metabolic tracing using this compound.

Detailed Experimental Protocols
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling experiment.

  • Media Formulation: Prepare the experimental medium by supplementing a base medium (e.g., glucose-free DMEM) with this compound at the desired concentration. The concentration should be physiologically relevant and optimized for the specific cell type.[10] Other essential nutrients should be added back, including dialyzed fetal bovine serum if required, to avoid interference from unlabeled metabolites.

  • Initiation: Remove the standard culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Incubation: Add the pre-warmed this compound containing medium to the cells and incubate for a predetermined duration. Time-course experiments are recommended to ensure isotopic steady-state is reached.[11]

  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution (e.g., 80:20 methanol:water at -80°C) to arrest all enzymatic activity.[10]

  • Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles.

  • Separation: Centrifuge the lysate at high speed to pellet cell debris. The supernatant containing the polar metabolites is collected for analysis.

Analytical Methodologies for Isotope Detection

The accurate measurement of 13C enrichment in metabolites is the cornerstone of MFA. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical techniques employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique for analyzing complex mixtures of metabolites.[12] Anion exchange chromatography is often used to separate phosphorylated intermediates of glycolysis and the PPP.[12] The separated metabolites are then ionized and their mass-to-charge ratio is measured. By monitoring the mass isotopologue distributions (MIDs) of key metabolites, the incorporation of 13C from this compound can be quantified.

MetaboliteExpected Isotopologue from this compoundPathway Indication
Fructose-6-PhosphateM+2Direct phosphorylation
Sedoheptulose-7-PhosphateM+2Non-oxidative PPP
Erythrose-4-PhosphateM+2Non-oxidative PPP
Ribose-5-PhosphateM+2Non-oxidative PPP
Glyceraldehyde-3-PhosphateM+2Glycolysis/Non-oxidative PPP
3-PhosphoglycerateM+2Glycolysis

Table 1: Expected major isotopologues in key metabolites following labeling with this compound. The detection of these M+2 species provides direct evidence of flux from fructose into these pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional isotopomers of a molecule.[13][14] While generally less sensitive than MS, 13C-NMR can unambiguously determine which carbon atoms within a metabolite are labeled. This level of detail is invaluable for resolving complex metabolic rearrangements, such as those occurring in the non-oxidative PPP.[3] For instance, 13C-NMR can distinguish between different isotopomers of lactate or glutamate that are formed through glycolysis versus the PPP.[14]

Data Analysis and Flux Calculation

The raw MS or NMR data must be processed to determine the mass isotopologue distributions for each metabolite of interest. This involves correcting for the natural abundance of 13C. The corrected MIDs are then used in computational models to estimate metabolic fluxes. This typically involves fitting the experimental data to a metabolic network model using specialized software packages.

data_analysis_flow raw_data Raw MS/NMR Data data_processing Data Processing (Peak Integration, Natural Abundance Correction) raw_data->data_processing mid_determination Mass Isotopologue Distribution (MID) Determination data_processing->mid_determination flux_modeling Metabolic Flux Modeling & Simulation mid_determination->flux_modeling flux_map Quantitative Flux Map flux_modeling->flux_map

Figure 2: A flowchart illustrating the key steps in data analysis for metabolic flux estimation.

Conclusion: Advancing Our Understanding of Cellular Metabolism

The use of specifically labeled isotopic tracers like this compound provides a powerful tool for dissecting the intricate workings of the Pentose Phosphate Pathway. By combining careful experimental design, advanced analytical techniques, and robust computational modeling, researchers can gain unprecedented insights into the metabolic reprogramming that occurs in various physiological and pathological states. This knowledge is essential for the identification of novel therapeutic targets and the development of next-generation drugs.

References

  • Springer Nature Experiments. (n.d.). Liquid Chromatography Tandem Mass Spectrometry for Measuring 13 C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. Retrieved from [Link]

  • Singh, R., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11, 841–853. Retrieved from [Link]

  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E809-E818. Retrieved from [Link]

  • Jin, E. S., et al. (2017). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Analytical biochemistry, 529, 93–99. Retrieved from [Link]

  • VTT's Research Information Portal. (n.d.). Phosphorus-31 NMR spectroscopy in metabolomics and carbon-13 tracer studies of yeast Saccharomyces cerevisiae: Master's thesis. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Spectroscopy and Isotopomer Analysis. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]

  • Rühl, M., et al. (2021). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 11(9), 609. Retrieved from [Link]

  • Miclet, E., et al. (2001). NMR spectroscopic analysis of the first two steps of the pentose-phosphate pathway elucidates the role of 6-phosphogluconolactonase. The Journal of biological chemistry, 276(37), 34840–34846. Retrieved from [Link]

  • Rosli, M. H., et al. (2021). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 11(12), 839. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Retrieved from [Link]

  • Ma, F., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969695. Retrieved from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Cheung, C. Y. M., et al. (2014). next phase in the development of 13C isotopically non-stationary metabolic flux analysis. Journal of Experimental Botany, 65(18), 5173–5183. Retrieved from [Link]

  • Softic, S., et al. (2020). Fructose regulates the pentose phosphate pathway and induces an inflammatory and resolution phenotype in Kupffer cells. JCI insight, 5(21), e139850. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. Retrieved from [Link]

  • Gonzalez-Molero, I., et al. (2020). Fructose Metabolism in Cancer. Cancers, 12(12), 3757. Retrieved from [Link]

  • Burgess, S. C., et al. (2021). Estimating pentose phosphate pathway activity from the analysis of hepatic glycogen 13 C-isotopomers derived from [U-13 C]fructose and [U-13 C]glucose. Magnetic resonance in medicine, 85(3), 1169–1178. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose.... Retrieved from [Link]

  • Google Patents. (n.d.). Isotope and assay for glycolysis and the pentose phosphate pathway.
  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). D-Fructose: Structure, Production, and Applications in Science and Industry. Retrieved from [Link]

  • Wang, T., et al. (2018). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Biotechnology for biofuels, 11, 13. Retrieved from [Link]

  • PathBank. (n.d.). Pentose Phosphate Pathway. Retrieved from [Link]

  • Bio-IT World. (2022, November 1). Rising Prevalence of Isotope Labeling Carbohydrates Drives Innovations at BOC Sciences. Retrieved from [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. Retrieved from [Link]

  • ResearchGate. (n.d.). [1,2-¹³C2]- and [5,6-¹³C2]-glucose reveal fluxes through different.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Labeling of lactate from [U-13C]fructose or [U-13C]glucose in.... Retrieved from [Link]

  • PubMed. (n.d.). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Retrieved from [Link]

  • Ninja Nerd. (2017, June 13). Metabolism | Pentose Phosphate Pathway [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of fructose.
  • Cortecnet. (n.d.). D-Fructose-1,6-13C2 - Stable Isotope. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced NMR Profiling of D-Fructose-5,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5,6-Label

D-Fructose-5,6-13C2 is a specialized isotopomer designed for high-fidelity metabolic tracing and structural analysis. Unlike uniformly labeled sugars, which can produce complex spectral crowding due to universal J-coupling, the specific labeling at positions 5 and 6 provides a distinct "spectral signature"—a Carbon-Carbon doublet (


)—that serves as a robust analytical handle.
Core Applications
  • Metabolic Flux Analysis (MFA): In fructolysis (hepatic metabolism), the C5-C6 bond is preserved during the Aldolase B cleavage, allowing researchers to trace this unit into the C2-C3 positions of trioses (glyceraldehyde, pyruvate, lactate). This distinguishes fructolytic flux from glycolytic flux pathways where label scrambling might occur differently.

  • Tautomeric Equilibrium Studies: Fructose exists in a complex equilibrium of five isomers in solution.[1][2][3] The C5 and C6 signals shift significantly between furanose and pyranose forms, allowing for precise quantification of tautomeric ratios without the overlapping signals common in

    
    H NMR.
    

Chemical Physics: The Analytical Handle

The utility of this isotopomer rests on the scalar coupling (


)  between the adjacent 

C nuclei at positions 5 and 6.
  • Natural Abundance

    
    C:  ~1.1%. The probability of two adjacent carbons being 
    
    
    
    C is
    
    
    .
  • This compound: ~99% enrichment.

  • The Signal: In a proton-decoupled

    
    C NMR spectrum, C5 and C6 will appear as doublets  rather than singlets.
    
  • Coupling Constant (

    
    ):  Typically 40–45 Hz . This large splitting is easily distinguishable from noise or long-range couplings.
    

Experimental Protocols

Protocol A: Structural Characterization & Tautomer Assignment

Objective: To resolve and assign the C5 and C6 signals for the specific tautomers of fructose in aqueous solution.

1. Sample Preparation
  • Solvent: Dissolve 10–20 mg of this compound in 600 µL of D

    
    O (99.9% D).
    
  • Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
     ppm).
    
  • pH Control: Adjust pD to 7.0 using NaOD/DCl if necessary. Note: Tautomeric equilibrium is pH-sensitive; extreme pH can catalyze mutarotation or degradation.

  • Equilibration: Allow the sample to sit at room temperature for at least 2 hours to ensure tautomeric equilibrium is reached.

2. Acquisition Parameters (

C 1D NMR)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Temperature: 298 K (25°C). Strict control required as isomer ratios are temperature-dependent.

  • Spectral Width: 200 ppm (to capture carbonyls if keto form is present).

  • Relaxation Delay (

    
    ):  2.0 s (sufficient for qualitative assignment).
    
  • Scans: 128–256 (High sensitivity due to enrichment).

3. Data Analysis & Assignment Table

The following table summarizes the expected chemical shifts. The "Signature" is the doublet appearance due to the 5,6-coupling.

TautomerAbundance (25°C)C5 Shift (ppm)C6 Shift (ppm)Spectral Feature

-D-Fructopyranose
~70%70.464.1Large Doublets (

Hz)

-D-Fructofuranose
~22%81.663.6Medium Doublets

-D-Fructofuranose
~6%82.862.2Small Doublets

-D-Fructopyranose
< 1%~68.0~62.0Trace Doublets
Keto-Fructose < 1%~80.0~64.0Trace; C2 Ketone at ~212 ppm

Data grounded in BMRB Entry bmse001005 and literature consensus [1, 2].

Protocol B: Quantitative Tautomer Analysis (qNMR)

Objective: To accurately quantify the ratio of furanose vs. pyranose forms. Standard decoupling sequences introduce Nuclear Overhauser Effects (NOE), which distort integration ratios.

1. Pulse Sequence Strategy

Use Inverse Gated Decoupling (e.g., zgig on Bruker).

  • Mechanism: The proton decoupler is OFF during the relaxation delay (

    
    ) and ON  only during acquisition.[4]
    
  • Result: Eliminates NOE enhancement, ensuring signal intensity is proportional to concentration.

2. Critical Parameters
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    . Sugar carbons have long
    
    
    relaxation times (1–3 s).
    • Setting: Set

      
       s.[5]
      
  • Pulse Angle: 90°.

  • Number of Scans: 64 (Enrichment allows fewer scans even with long delays).

3. Workflow Diagram

qNMR_Workflow Sample Sample Prep (D2O, 25°C) T1_Test T1 Estimation (Inversion Recovery) Sample->T1_Test Acquisition Acquisition (zgig) d1 > 5*T1 No NOE T1_Test->Acquisition Set d1 Processing Processing Phase/Baseline Integration Acquisition->Processing Calculation Ratio Calculation Integral(Py) / Integral(Fur) Processing->Calculation

Figure 1: Quantitative NMR workflow for determining fructose tautomer ratios using inverse gated decoupling.

Protocol C: Metabolic Flux Tracing (Glycolysis/Fructolysis)

Objective: To trace the metabolic fate of this compound in cell culture (e.g., hepatocytes).

1. The Metabolic Logic

Unlike Glucose, Fructose enters glycolysis via the Fructolysis pathway (Liver).[6]

  • Fructokinase: Fructose

    
     Fructose-1-Phosphate (F1P).[6][7]
    
  • Aldolase B: Cleaves F1P into DHAP (derived from C1–C3) and Glyceraldehyde (derived from C4–C6).

  • Fate of the Label: The C5–C6 bond is intact in Glyceraldehyde.

  • Downstream: Glyceraldehyde

    
     Glyceraldehyde-3-P 
    
    
    
    PEP
    
    
    Pyruvate.
    • Fructose C5 becomes Pyruvate C2 (Ketone).

    • Fructose C6 becomes Pyruvate C3 (Methyl).

    • Result: Pyruvate (and Lactate) will exhibit [2,3-13C2] labeling.

2. Extraction Protocol
  • Incubation: Incubate cells with 5–10 mM this compound for desired time points.

  • Quenching: Rapidly wash cells with ice-cold saline.

  • Extraction: Add ice-cold methanol/chloroform/water (1:1:1). Vortex and centrifuge.

  • Lyophilization: Collect the aqueous phase (upper layer) and lyophilize to dryness.

  • Reconstitution: Dissolve residue in 600 µL D

    
    O.
    
3. NMR Analysis & Interpretation
  • Target Signals: Look for the Pyruvate and Lactate methyl signals.

  • Lactate Methyl (C3): ~21 ppm.

  • Lactate Methine (C2): ~69 ppm.

  • The Diagnostic:

    • Unlabeled/Random: Singlets.[8]

    • Direct Flux from Fru-5,6:Doublets at C2 and C3 of Lactate.

    • Coupling Constant:

      
       in Lactate is 
      
      
      
      Hz.
4. Pathway Visualization

Flux_Pathway Fru This compound (Doublet C5-C6) F1P Fructose-1-Phosphate Fru->F1P Fructokinase DHAP DHAP (Contains C1-C3) F1P->DHAP Aldolase B GA Glyceraldehyde (Contains C4-C6) (Doublet preserved) F1P->GA Aldolase B (Bond Intact) GAP Glyceraldehyde-3-P GA->GAP Triokinase Pyr Pyruvate-2,3-13C2 (Doublet C2-C3) GAP->Pyr Glycolysis Lac Lactate-2,3-13C2 (Doublet C2-C3) Pyr->Lac LDH

Figure 2: Metabolic tracking of the C5-C6 bond through the fructolysis pathway, resulting in C2-C3 coupled lactate.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse001005: D-Fructose chemical shifts. [Link]

  • Barclay, T., et al. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy.[9] Carbohydrate Research.[7][9] [Link]

  • Fan, T. W-M., & Lane, A. N. (2012). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Bruker BioSpin. TopSpin Pulse Program Manual: Inverse Gated Decoupling. [Link]

Sources

in vivo metabolic tracing using D-Fructose-5,6-13C2 injections

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Metabolic Tracing of Fructolysis Using D-Fructose-5,6-13C2

Abstract & Introduction

Fructose metabolism has emerged as a critical driver of metabolic syndrome, Non-Alcoholic Fatty Liver Disease (NAFLD), and visceral adiposity. Unlike glucose, fructose bypasses the phosphofructokinase-1 (PFK-1) regulatory checkpoint, allowing for rapid, unregulated entry into the lipogenic machinery.

While [U-13C6]-Fructose is commonly used for total flux analysis, This compound offers a distinct mechanistic advantage: it specifically traces the "bottom half" of the triose pool (glyceraldehyde and subsequently glyceraldehyde-3-phosphate) without the label scrambling often seen with universal tracers. This isotopologue is particularly powerful for distinguishing between:

  • Intestinal Gluconeogenesis: Conversion of fructose to glucose in the gut (shielding the liver).

  • Hepatic Lipogenesis: Direct contribution of fructose carbons to the acetyl-CoA pool and subsequent fatty acid synthesis.

This guide details the protocol for using this compound to trace fructolytic flux in murine models, emphasizing the critical "gut-liver axis" paradigm established by Jang et al. (Nature, 2018).

Mechanistic Basis: Carbon Atom Mapping

To interpret the mass spectrometry data, one must understand the fate of the 13C labels at positions 5 and 6.

  • Fructolysis (Aldolase B Cleavage):

    • Fructose (C1-C6) is phosphorylated to Fructose-1-Phosphate (F1P).

    • Aldolase B cleaves F1P into DHAP (derived from C1-C2-C3) and Glyceraldehyde (derived from C4-C5-C6).

    • Result: The [5,6-13C2] label ends up exclusively on the Glyceraldehyde (positions 2 and 3 relative to the aldehyde).

  • Triose Fusion:

    • Glyceraldehyde is phosphorylated to Glyceraldehyde-3-P (G3P).[1][2]

    • Fate A (Gluconeogenesis): G3P (labeled) + DHAP (unlabeled)

      
       Fructose-1,6-BP 
      
      
      
      Glucose.
      • Outcome: Circulating Glucose will be M+2 (specifically [5,6-13C2]-Glucose).

    • Fate B (Oxidation/Lipogenesis): G3P

      
       Pyruvate.
      
      • Outcome: Pyruvate will be M+2 (labeled at C2-Carbonyl and C3-Methyl).

  • The Lipogenic Handoff (PDH Reaction):

    • Pyruvate (M+2) enters the mitochondria.

    • Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate (releasing C1 as CO2).[3]

    • Since the label is on C2 and C3, the resulting Acetyl-CoA retains both 13C atoms (M+2) .

    • Significance: This makes this compound an ideal tracer for de novo lipogenesis (DNL), as the label is not lost as CO2.

CarbonMapping cluster_split Aldolase B Cleavage Fructose D-Fructose-[5,6-13C2] (C1-C2-C3-C4-C5*-C6*) F1P Fructose-1-P (C1-C2-C3-C4-C5*-C6*) Fructose->F1P KHK DHAP DHAP (C1-C2-C3) Unlabeled (M+0) F1P->DHAP GA Glyceraldehyde (C4-C5*-C6*) Labeled (M+2) F1P->GA G3P G3P (M+2) DHAP->G3P TPI (Scrambling) GA->G3P Triokinase Pyruvate Pyruvate (C1-C2*-C3*) (M+2) G3P->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (C1*-C2*) (M+2) Pyruvate->AcetylCoA PDH (Preserves Label) CO2 CO2 (C1) Unlabeled Pyruvate->CO2 Decarboxylation FattyAcids Fatty Acids (Incorporated M+2 units) AcetylCoA->FattyAcids DNL

*Figure 1: Carbon atom mapping of this compound. Note how the label (denoted by ) is conserved into the Acetyl-CoA pool, making it superior for lipogenesis tracing.

Experimental Protocol

A. Reagent Preparation
  • Tracer: this compound (99% enrichment).

  • Vehicle: Sterile water or saline.

  • Dose Calculation:

    • Physiological Bolus: 0.5 g/kg (Targeting small intestine clearance).

    • Supra-physiological Bolus: 2.0 g/kg (Targeting liver spillover).

  • Mix: Prepare a 20% (w/v) solution to minimize volume load on the stomach.

B. Animal Handling & Administration
  • Model: C57BL/6J mice (Male, 8-12 weeks) are standard.

  • Fasting: Fast mice for 4-6 hours (typically 9 AM to 1 PM). Note: Overnight fasting depletes glycogen too severely, altering basal flux dynamics.

  • Route: Oral Gavage (PO) is mandatory. Intraperitoneal (IP) or Intravenous (IV) injection bypasses the intestinal barrier, creating an artificial metabolic state that ignores the gut's protective role.

C. Tissue Collection (The "Clamp" Method)

Metabolite turnover (especially F1P and ATP) occurs in seconds. Standard dissection is too slow.

  • Anesthesia: Isoflurane (2-3%). Avoid Ketamine/Xylazine if measuring glucose flux as it induces hyperglycemia.

  • Timing: Collect tissues at 15, 30, and 60 minutes post-gavage.

  • The Wollenberger Clamp:

    • Pre-cool aluminum tongs in liquid nitrogen.

    • Expose the liver and small intestine (duodenum/jejunum).

    • Clamp the tissue in situ while the heart is still beating. This instantly freezes metabolism.

    • Transfer the flattened, frozen tissue wafer into a cryovial in liquid nitrogen.

  • Blood: Collect from portal vein (if possible) or inferior vena cava into EDTA tubes; spin immediately at 4°C for plasma.

Analytical Workflow (LC-HRMS)

A. Metabolite Extraction
  • Solvent: 40:40:20 Acetonitrile:Methanol:Water (pre-cooled to -20°C).

  • Step 1: Pulverize frozen tissue (~20 mg) using a cryomill (e.g., Retsch) or mortar/pestle on dry ice. Do not let the sample thaw.

  • Step 2: Add 1 mL solvent per 20 mg tissue. Vortex 10s.

  • Step 3: Incubate on ice for 10 min.

  • Step 4: Centrifuge at 16,000 x g for 10 min at 4°C.

  • Step 5: Transfer supernatant to glass vial. (Optional: Dry down under N2 and reconstitute in water for higher concentration, though this risks degradation of labile phosphates).

B. LC-MS Parameters

Sugar phosphates are highly polar and require HILIC (Hydrophilic Interaction Liquid Chromatography) . Reverse phase (C18) is unsuitable.

ParameterSetting
Column iHILIC-Fusion(P) or XBridge Amide (Waters)
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0 (in Water)
Mobile Phase B 100% Acetonitrile
Gradient 80% B to 20% B over 15 mins
Flow Rate 0.15 - 0.2 mL/min
Ionization ESI Negative Mode (Critical for Phosphates/Carboxylates)
Mass Analyzer Orbitrap (Resolution > 60k) or Q-TOF
C. Key Metabolite Transitions (Exact Mass)

For High-Resolution MS, extract the following Ion Chromatograms (EIC) with a 5 ppm window.

MetaboliteFormula (M+0)m/z (M+0) [M-H]-m/z (M+2) [M-H]-
Fructose C6H12O6179.0561181.0628
Fructose-1-P C6H13O9P259.0224261.0291
Glyceraldehyde-3-P C3H7O6P169.9986172.0053
Pyruvate C3H4O387.008889.0155
Lactate C3H6O389.024491.0311
Citrate C6H8O7191.0197193.0264
Acetyl-CoA C23H38N7O17P3S808.1540810.1607

Data Interpretation & Troubleshooting

Workflow Logic

Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase Gavage Oral Gavage [5,6-13C2] Fructose Clearance Intestinal Clearance (Low Dose) Gavage->Clearance Spillover Liver Spillover (High Dose) Gavage->Spillover Clamp N2 Clamp (Stop Metabolism) Clearance->Clamp Spillover->Clamp HILIC HILIC-MS (Neg Mode) Clamp->HILIC

Figure 2: Experimental workflow distinguishing intestinal clearance from liver spillover.

Critical Analysis Points
  • The "Intestinal Shield" Check:

    • Check Portal Vein blood.[4]

    • If you see high [5,6-13C2]-Glucose , the intestine successfully converted fructose to glucose (Gluconeogenesis).

    • If you see high [5,6-13C2]-Fructose , the intestinal capacity was overwhelmed (Spillover).[5]

  • Lipogenesis (DNL) Calculation:

    • Calculate the fractional enrichment of Acetyl-CoA M+2.

    • Compare this to the enrichment of Palmitate (C16:0).

    • Since Palmitate is built from 8 Acetyl-CoA units, use isotopomer spectral analysis (ISA) to determine the contribution of fructose to the lipogenic pool.

  • Pitfall: Isomer Separation:

    • Fructose-1-P (F1P), Glucose-1-P (G1P), and Glucose-6-P (G6P) have identical masses (m/z 259.02).

    • Solution: Ensure your HILIC method chromatographically separates these. F1P typically elutes after G6P on amide columns. Verify with authentic standards.

References

  • Jang, C., et al. (2018).[4][5] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[4][5] Cell Metabolism, 27(2), 351-361.[5] [Link]

  • Zhao, S., et al. (2020).[2][5] Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate.[5][6] Nature, 579, 586–591.[5] [Link]

  • Lu, W., et al. (2017). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to a Stand Alone Orbitrap Mass Spectrometer. Analytical Chemistry, 82(8), 3212–3221. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

Sources

calculating fractional enrichment from D-Fructose-5,6-13C2 data

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Metabolic Flux Analysis using D-Fructose-5,6-^{13}C_{2}

Abstract

This guide details the experimental workflow, mass spectrometry acquisition, and computational logic for calculating fractional enrichment (FE) using D-Fructose-5,6-^{13}C_{2} . Unlike uniformly labeled tracers ([U-^{13}C_{6}]), the [5,6-^{13}C_{2}] isotopomer provides unique resolution into the cleavage of hexoses into triose phosphates (DHAP and GAP) and the equilibration of the triose pool. This protocol is optimized for researchers investigating glycolytic flux, fructolysis, and aldolase activity in mammalian cells.

Introduction: The Strategic Utility of [5,6-^{13}C_{2}]-Fructose

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the network. D-Fructose-5,6-^{13}C_{2} is a "positional isotopomer" that specifically tracks the carbon backbone's fate during the aldolase cleavage step of glycolysis/fructolysis.

Mechanism of Action:

  • Entry: Fructose enters the cell and is phosphorylated to Fructose-1-Phosphate (liver/kidney via ketohexokinase) or Fructose-6-Phosphate (muscle/adipose via hexokinase).

  • Cleavage: Aldolase B cleaves Fructose-1,6-bisphosphate (F1,6BP).

    • Carbons 1-3 become Dihydroxyacetone phosphate (DHAP).

    • Carbons 4-6 become Glyceraldehyde-3-phosphate (GAP).

  • Tracing: Since the label is on C5 and C6 of fructose:

    • DHAP (derived from C1-C3) is initially unlabeled (M+0) .

    • GAP (derived from C4-C6) retains the labels at its C2 and C3 positions, becoming double-labeled (M+2) .

This distinct asymmetry allows researchers to measure the equilibration rate of Triose Phosphate Isomerase (TPI) and the dilution of the triose pool from unlabeled sources (e.g., endogenous glycogen or lipid glycerol).

Experimental Protocol

Reagents and Materials
  • Tracer: D-Fructose-5,6-^{13}C_{2} (99% enrichment).

  • Quenching Solution: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard: [U-^{13}C, ^{15}N]-Amino Acid Mix (for normalization).

  • LC Column: ZIC-pHILIC (Merck SeQuant) or Amide HILIC (Waters BEH).

Cell Culture and Labeling Workflow
  • Step 1: Adaptation. Maintain cells in glucose-based media. 24 hours prior to the experiment, switch to media containing physiological fructose levels (0.5 mM - 5 mM) if studying chronic exposure.

  • Step 2: Wash. Rapidly wash cells 2x with warm PBS to remove unlabeled sugars.

  • Step 3: Pulse. Add medium containing D-Fructose-5,6-^{13}C_{2} (replace unlabeled fructose 1:1).

    • Steady State: Incubate for 24–48 hours (allows full isotopic equilibration).

    • Dynamic Flux: Incubate for short time points (e.g., 5, 15, 30, 60 min).

  • Step 4: Quench & Extract.

    • Aspirate media rapidly.

    • Immediately add 1 mL -80°C 80% Methanol .

    • Scrape cells on dry ice. Transfer to tube.

    • Vortex vigorously (30s) and centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (metabolites). Dry under nitrogen gas. Reconstitute in 50:50 Acetonitrile:Water.

LC-MS/MS Acquisition Parameters
  • Mode: Negative Ion Mode (ESI-). Glycolytic intermediates (phosphates) ionize best in negative mode.

  • Resolution: High Resolution (>60,000 at m/z 200) is required to resolve ^{13}C peaks from naturally occurring ^{15}N or ^{34}S background, though less critical for sugar phosphates than amino acids.

  • Target Ions (m/z):

    • Fructose-1,6-BP: 339.01 (M+0) → Monitor M+0 to M+6.

    • DHAP: 168.99 (M+0) → Monitor M+0 to M+3.

    • GAP: 168.99 (M+0) → Monitor M+0 to M+3.

    • Pyruvate: 87.00 (M+0) → Monitor M+0 to M+3.

Data Processing & Calculation Logic

This section details the mathematical transformation of raw ion intensities into Fractional Enrichment (FE).

Visualizing the Calculation Workflow

DataProcessing cluster_matrix Correction Logic RawData Raw MS Data (Peak Areas for M+0, M+1, M+2...) QC Quality Control (Signal/Noise > 10, Peak Shape) RawData->QC NAC Natural Abundance Correction (NAC) (Remove background 13C, 17O, 18O) QC->NAC Validated Peaks MID Mass Isotopomer Distribution (MID) (Normalized vectors) NAC->MID Corrected Intensities FE Fractional Enrichment (FE) (Calculation) MID->FE Weighted Average

Figure 1: The computational pipeline for processing stable isotope data. Raw ion counts must be corrected for naturally occurring isotopes before enrichment is calculated.

Step-by-Step Calculation

Step 1: Define the Measured Vector (


) 
For a metabolite like GAP (3 carbons), you measure intensities for isotopologues 

.

Step 2: Natural Abundance Correction (NAC) Raw data includes naturally occurring ^{13}C (1.1% of all carbon). If you do not correct for this, you will overestimate enrichment.

  • Method: Matrix Inversion (standard method used by IsoCor or Isotope Correction Toolbox).

  • Equation:

    
    
    
    • 
       is a correction matrix calculated based on the chemical formula (e.g., C3H7O6P for GAP) and natural isotopic frequencies.
      
    • Note: For [5,6-^{13}C_{2}] experiments, this is critical because the M+2 signal from the tracer must be distinguished from the natural M+2 signal (which comes from two random ^{13}C atoms in the same molecule, rare but non-zero).

Step 3: Calculate Mass Isotopomer Distribution (MID) Normalize the corrected intensities so they sum to 1 (or 100%).



Where 

is the fractional abundance of the

-th isotopologue.

Step 4: Calculate Fractional Enrichment (FE) FE represents the proportion of carbon atoms in the pool that are ^{13}C labeled.



  • 
    : Number of ^{13}C atoms in the isotopologue (0, 1, 2...).
    
  • 
    : Fractional abundance of isotopologue 
    
    
    
    .
  • 
    : Total number of carbon atoms in the metabolite.
    

Example Calculation (GAP, n=3):

  • After NAC, you observe:

    • 
       (40% unlabeled)
      
    • 
       (5% singly labeled - likely recycling)
      
    • 
       (55% doubly labeled - direct from Fructose-5,6)
      
  • Calculation:

    
    
    
    
    
  • Result: 38.33% of the carbon atoms in the GAP pool are ^{13}C.

Pathway Interpretation & Logic

Understanding the biological fate of the [5,6-^{13}C_{2}] label is essential for valid data interpretation.

PathwayLogic Fruc Fructose (C1-C2-C3-C4-C5*-C6*) F16BP Fructose-1,6-BP (C1-C2-C3-C4-C5*-C6*) Fruc->F16BP Aldolase Aldolase F16BP->Aldolase DHAP DHAP (C1-C2-C3) Initially M+0 TPI TPI (Isomerization) DHAP->TPI Equilibration GAP GAP (C4-C5*-C6*) Initially M+2 Pyr Pyruvate (Mixed M+0/M+2) GAP->Pyr Glycolysis Aldolase->DHAP Top Half Aldolase->GAP Bottom Half (Labeled) TPI->GAP Equilibration

Figure 2: Metabolic fate of the 5,6-label. Note that GAP inherits the label immediately, while DHAP acquires it only through TPI equilibration.

Interpretation Table:

ObservationBiological Inference
GAP is M+2, DHAP is M+0 TPI Blockage/Slow Rate. Rare. Suggests the isomerase is not equilibrating the pools fast enough relative to glycolytic flux.
GAP is M+2, DHAP is M+2 Full Equilibration. TPI is active. The label has scrambled between the two triose pools.
GAP contains M+1 Pentose Phosphate Pathway (PPP) Recycling. If Fructose-6-P enters the oxidative PPP, carbons are rearranged. Appearance of M+1 in trioses usually indicates carbon scrambling via Transketolase/Transaldolase.
Low FE in Pyruvate Dilution. Significant entry of unlabeled carbon (e.g., from Glucose or Alanine) into the glycolytic stream below the fructose entry point.

Troubleshooting & Quality Control

To ensure Trustworthiness of the data, implement these checks:

  • Linearity Check: Run a standard curve of unlabeled Fructose-1,6-BP. Ensure the detector is not saturated (saturation skews isotopic ratios, suppressing M+0 more than M+2).

  • M+0 Decay: In a dynamic labeling experiment, the M+0 isotopologue of the substrate (Fructose) should decay exponentially. If M+0 remains high, the cells are not taking up the tracer (check transporters, GLUT5).

  • Total Pool Size: Compare total ion counts (sum of all isotopologues) between labeled and unlabeled samples. They should be within 10%. If labeled samples have much lower signal, check for "isotope effect" (rare in C13) or, more likely, impure tracer.

References

  • Millard, P., et al. (2019). "IsoCor: isotope correction for high-resolution MS labeling experiments." Bioinformatics.

  • Buescher, J. M., et al. (2015).[1] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). "Metabolomics and Isotope Tracing." Cell.

  • Antoniewicz, M. R. (2015).[2] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Su, X., & Rabinowitz, J. D. (2016). "Metabolic flux analysis of mammalian cell metabolism." Methods in Molecular Biology.

Sources

Troubleshooting & Optimization

Technical Support: High-Fidelity Metabolic Tracing with D-Fructose-5,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Product: D-Fructose-5,6-13C2 Application: Metabolic Flux Analysis (MFA), Glycolytic Tracing, Lipogenesis Tracking Document ID: TS-FRUC-13C-056[1][2]

Introduction: The Precision Challenge

You have selected This compound to trace metabolic flux.[1][2] This specific isotopomer is a precision tool designed to distinguish between the oxidative Pentose Phosphate Pathway (oxPPP) and glycolysis, or to track carbon incorporation into fatty acids and ribose without the C1-loss associated with decarboxylation events.

However, users frequently encounter isotopic scrambling —the randomization of 13C labels into positions not predicted by the canonical "forward" reaction. This guide addresses the biological and chemical mechanisms of this scrambling and provides protocols to minimize it.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my label appearing in unexpected hexose fragments?

A: The primary culprit is the Aldolase-TPI Axis .[2] In a perfect "forward-only" glycolytic system, this compound is cleaved by Aldolase into two trioses:

  • DHAP (Derived from Fructose C1-C2-C3)

    
    Unlabeled [1][2]
    
  • GAP (Derived from Fructose C4-C5-C6)

    
    Labeled at C2, C3 [1][2]
    

The Scrambling Mechanism: Triose Phosphate Isomerase (TPI) rapidly interconverts GAP and DHAP. If the labeled GAP converts to labeled DHAP, and then recombines via Aldolase (gluconeogenesis direction), the label moves into the top half of the fructose molecule.

Visualization: The Aldolase/TPI Scrambling Node

This diagram illustrates how the label migrates from the "bottom" (C4-6) to the "top" (C1-3) of the hexose pool.

ScramblingMechanism Fruc This compound (Input) F16BP Fructose-1,6-BP (Labeled at 5,6) Fruc->F16BP Phosphorylation DHAP_U DHAP (Unlabeled) F16BP->DHAP_U Aldolase (Cleavage) GAP_L GAP (Labeled C2,C3) F16BP->GAP_L DHAP_L DHAP (Labeled C2,C3) GAP_L->DHAP_L Triose Phosphate Isomerase (TPI) F16BP_Scram Fructose-1,6-BP (Scrambled: 2,3,5,6-13C) GAP_L->F16BP_Scram DHAP_L->F16BP_Scram Aldolase (Reverse/Gluconeogenesis)

Caption: The TPI-mediated equilibration of labeled GAP into the DHAP pool allows Aldolase to synthesize "scrambled" hexoses (yellow), randomizing the label position.

Module 2: Experimental Design Protocols

Protocol A: Optimizing Flux Conditions

To minimize scrambling, you must drive the reaction forward (Glycolysis) and inhibit back-flux (Gluconeogenesis).

VariableRecommendationMechanism of Action
Substrate Conc. High Physiological (5–10 mM)Saturates glycolytic enzymes, favoring forward flux over equilibrium.[1]
Oxygen Tension Normoxia (unless studying hypoxia)Hypoxia can stall the TCA cycle, causing accumulation of glycolytic intermediates and increasing reversible exchange at the Aldolase step.
Incubation Time Short (Isotopic Non-Steady State)Long incubations allow the "scrambled" pool to accumulate. Measuring initial rates (linear phase) reflects the true cleavage flux.
Protocol B: Correcting for Natural Abundance

Before assuming scrambling, ensure you are not misinterpreting the natural 1.1% prevalence of 13C.

  • Run a "Blank": Process unlabeled cells identically to labeled ones.

  • Calculate MDV (Mass Distribution Vector):

    
    
    Use a correction matrix algorithm (e.g., IsoCor or measured correction factors) rather than simple subtraction for high-precision MFA.
    

Module 3: Sample Preparation & Stability

Issue: "My data shows high variability between replicates." Diagnosis: This often indicates post-sampling metabolism.[1] The TPI reaction is extremely fast (


). If metabolism is not quenched instantly, the label will scramble during the harvest.
Workflow: Rapid Quenching & Extraction

Do not use trypsin or slow centrifugation before quenching.[1][2]

QuenchWorkflow Step1 1. Rapid Wash (PBS, 37°C) < 5 seconds Step2 2. Metabolism Quench (80% MeOH, -80°C) IMMEDIATE Step1->Step2 Critical Step Step3 3. Cell Scraping (On Dry Ice) Step2->Step3 Step4 4. Extraction (Chloroform/Water) Step3->Step4 Step5 5. Derivatization (MOX/TBDMS) Step4->Step5

Caption: The critical step is the transition from Wash to Quench. Any delay here allows TPI to equilibrate the triose pools.

Step-by-Step Guide:

  • Preparation: Pre-cool 80% Methanol/20% Water to -80°C (dry ice bath).

  • Wash: Aspirate media.[2] Quickly rinse with 37°C PBS (warm PBS prevents cold-shock metabolic spikes before the actual quench).

  • Quench: Immediately pour the -80°C Methanol onto the cells. This must happen within seconds of removing the PBS.

  • Extract: Scrape cells in the cold methanol. Transfer to tubes on dry ice.

Module 4: FAQ - Troubleshooting Specific Anomalies

Q: I see M+2 label in Citrate, but I expected M+1. Is this scrambling?

  • Analysis: this compound yields GAP-2,3-13C2.[1][2] This converts to Pyruvate-2,3-13C2.[1]

  • PDH Pathway: Pyruvate-2,3-13C2

    
     Acetyl-CoA-1,2-13C2 (C1 is lost as CO2).[1][2] Acetyl-CoA (M+2) + OAA 
    
    
    
    Citrate (M+2).

Q: Can I store the Fructose-13C solution in phosphate buffer?

  • Answer: No. Phosphate can catalyze the chemical degradation and tautomerization of fructose over time.

  • Solution: Store stock solutions in pure water at -80°C. Add to media immediately before the experiment.

References & Further Reading

  • Antoniewicz, M. R. (2015).[1][2] Methods for measuring metabolic fluxes in mammalian cells. Current Opinion in Biotechnology.

  • Jang, C., et al. (2018).[1][3] Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism.[1][4][5][6][7]

  • Wiechert, W., et al. (2001).[1] Bidirectional reaction steps in metabolic networks: III. Explicit solution and analysis of isotopomer labeling systems. Biotechnology and Bioengineering.[8]

  • Crown, S. B., & Antoniewicz, M. R. (2013).[1] Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering.

Sources

Technical Support Center: Natural Abundance Correction for D-Fructose-5,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Portal. Ticket Context: 13C-Metabolic Flux Analysis (MFA) | Tracer: D-Fructose-5,6-13C2 | Method: LC-MS/GC-MS

Executive Summary

You are employing This compound , a positional isotopomer used primarily to distinguish glycolytic flux (which retains C5-C6) from the Pentose Phosphate Pathway (which decarboxylates C1).

Raw Mass Spectrometry data is inherently skewed.[1] A "pure" M+2 labeled fructose molecule will not appear solely at M+2 in your spectrum due to the natural presence of 13C (approx. 1.1%) in the remaining four carbon atoms (C1-C4), as well as isotopes of Oxygen and Hydrogen. Conversely, unlabeled background fructose contributes to the M+1 and M+2 channels via natural abundance (NA).

This guide provides the mathematical and experimental framework to deconvolute these signals.

Module 1: The Theoretical Framework (FAQ)

Q1: Why does my "pure" this compound standard show signals at M+3 and M+4? A: This is due to the Isotope Skewing Effect . Even if your tracer is 99% pure at positions 5 and 6, the molecule still contains Carbon atoms at positions 1, 2, 3, and 4. These atoms follow the natural abundance probability (~1.07% for 13C).[1]

  • Mechanism: A molecule labeled at C5, C6 (M+2) has a probability of containing a natural 13C at C1. This creates a physical mass of M+3 (2 labeled + 1 natural).[1]

  • Impact: Without correction, you will underestimate the M+2 enrichment and overestimate M+3 flux.

Q2: Can I just subtract the M+0 spectrum of an unlabeled standard? A: No. Simple subtraction is mathematically invalid for isotopologue distributions.[1] Isotope incorporation is a probability distribution, not a linear additive background.[1] You must use Matrix Inversion (or iterative fitting) to "unmix" the natural abundance vector from the labeled vector.

Q3: What is the "Correction Matrix"? A: It is a square matrix (


) where each column represents the theoretical natural abundance distribution for a specific labeled state (isotopologue).
  • Equation:

    
    
    
  • Solution:

    
    
    
Module 2: Experimental Protocol & Workflow
Step 1: Data Acquisition Requirements

Before applying algorithms, ensure your raw data meets these criteria to prevent "Garbage In, Garbage Out."

ParameterRequirementReason
Resolution Baseline separation of Fructose from Glucose/MannoseIsomers have identical masses; co-elution corrupts the MID (Mass Isotopomer Distribution).
Intensity < 10^6 counts (detector dependent)Detector saturation causes non-linear isotopic ratios (skews M+0).[1]
Blank Solvent blank subtractionRemove background noise that artificially inflates M+0.
Unlabeled Control Run native D-FructoseValidates the natural abundance constants for your specific instrument.
Step 2: The Correction Workflow

The following diagram illustrates the logical flow from raw signal to flux-ready data.

CorrectionWorkflow RawData Raw MS Intensity Data (M+0 to M+6) Background Background Subtraction (Remove Solvent/Matrix Noise) RawData->Background Norm Normalization (Calculate Fractional Abundances) Background->Norm Inversion Matrix Operation I_corr = inv(C) * I_meas Norm->Inversion MatrixConst Construct Correction Matrix (C) Based on C6H12O6 Formula & IUPAC Constants MatrixConst->Inversion Input PurityCorr Tracer Purity Correction (Adjust for <100% Labeling) Inversion->PurityCorr FinalData Final Enrichment (MDV) Ready for Flux Analysis PurityCorr->FinalData

Caption: Logical workflow for processing Mass Isotopomer Distributions (MID).

Step 3: Calculating the Correction Matrix (C)

For D-Fructose (C6H12O6), the matrix


 describes how natural isotopes spread the signal.
  • Rows (i): Measured Mass (M+0, M+1...)

  • Columns (j): True Labeled State (M+0, M+1...)

Example (Simplified 3x3 for concept):


  • 
    :  Probability of one natural 13C in the molecule.[1]
    
  • 
    :  Probability of two natural 13C atoms.[1]
    

Action: Use software like IsoCor (Python), AccuCor (R), or GeoRoc to generate this matrix automatically based on the formula C6H12O6. Do not calculate manually for C6 molecules due to complexity.

Module 3: Troubleshooting Specific Anomalies

Issue 1: Negative Fractional Enrichments

  • Symptom: After correction, your M+1 or M+3 values are negative (e.g., -0.5%).

  • Root Cause:

    • Over-correction: The natural abundance constants used in your algorithm (e.g., 1.109%) are higher than the actual abundance in your biological system or reagents.

    • M+0 Underestimation: Saturation of the detector clipped the M+0 peak in the raw data, making the relative M+1/M+2 peaks look artificially high before correction.

  • Fix:

    • Check detector linearity (dilute sample 1:10).

    • Verify IUPAC constants in your software settings.[1]

Issue 2: High M+0 in Labeled Samples

  • Symptom: You expect high labeling, but M+0 remains dominant.

  • Root Cause:

    • Contamination: Exogenous fructose (from media or glassware) is diluting the label.[1]

    • Zymomonas/Bacteria: If using cell culture, bacterial contamination can rapidly consume glucose/fructose and secrete unlabeled byproducts.[1]

  • Fix: Run a "Media Only" blank (incubated without cells) to check for hydrolysis of sucrose or external contamination.[1]

Issue 3: Inconsistent M+2/M+4 Ratios

  • Symptom: The ratio of M+2 (Fructose-5,6-13C2) to M+4 (Recycled Fructose) does not match metabolic models.

  • Root Cause: Fragment Ion Interference. [1]

    • If using EI-GCMS or In-Source CID (LC-MS), you may be analyzing a fragment (e.g., C3H6O3) rather than the whole molecule (C6H12O6).

  • Fix: Ensure you are integrating the molecular ion (or a specific adduct like [M-H]- at m/z 179 for LC-MS). If analyzing a fragment, the correction matrix must be adjusted to the formula of the fragment, not the whole molecule.

Module 4: Pathway Logic Visualization

Understanding why you are correcting M+2 specifically for this tracer is vital.

FructosePathway Tracer This compound (M+2) Glycolysis Glycolysis (Cleavage) Tracer->Glycolysis PPP Pentose Phosphate Pathway (Oxidative) Tracer->PPP Triose Triose Phosphates (GAP/DHAP) Retains C5-C6 Glycolysis->Triose C1-C3 & C4-C6 split CO2 CO2 Release (Loss of C1) PPP->CO2 Decarboxylation Meas_PPP Detected as Recycled Hexose PPP->Meas_PPP Rearrangement Meas_Glyco Detected as Doubly Labeled Triose Triose->Meas_Glyco Direct Flux

Caption: Metabolic fate of this compound. Corrected data distinguishes these paths.

References
  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.[1]

  • Wittmann, C., & Heinzle, E. (2002).[1] Mass isotopomer distribution analysis at natural abundance. Biotechnology and Bioengineering.[1]

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments.[1][2][3] Bioinformatics.[1]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2011). Isotopic compositions of the elements.[1][3][4][5][6][7] Pure and Applied Chemistry.[1]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.[1][5][8]

Sources

stability of D-Fructose-5,6-13C2 in aqueous solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for D-Fructose-5,6-¹³C₂. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this isotopically labeled monosaccharide in aqueous solutions. We will address common questions, provide troubleshooting for experimental challenges, and offer detailed protocols to ensure the integrity of your studies.

Part 1: Fundamental Stability & Degradation

This section addresses the core principles governing the stability of fructose in aqueous solutions. Understanding these fundamentals is critical before designing experiments or troubleshooting unexpected results.

Q1: What is the general stability of D-Fructose in an aqueous solution?

D-Fructose is a ketose monosaccharide that is reasonably stable in aqueous solutions at neutral pH and ambient temperature for short periods. However, its stability is highly dependent on environmental conditions.[1][2] In solution, fructose exists as a mixture of different cyclic isomers (furanose and pyranose rings) and can undergo keto-enol tautomerism.[3] This inherent chemical reactivity makes it susceptible to degradation over time, especially when heated or exposed to acidic or basic conditions.[1][4][5]

Q2: What are the primary degradation pathways for fructose in water?

Fructose degradation in aqueous media is complex and primarily proceeds through two main routes depending on the pH:

  • Acid-Catalyzed Dehydration: Under acidic conditions (low pH), fructose undergoes dehydration to form 5-hydroxymethylfurfural (HMF).[6][7] HMF can be further degraded into levulinic acid and formic acid.[6][8] This pathway is often responsible for the browning of acidic, sugar-containing solutions.[9]

  • Base-Catalyzed Enolization and Isomerization: Under neutral to alkaline conditions (high pH), fructose can isomerize to its aldose counterparts, glucose and mannose, through a 1,2-enediol intermediate.[10][11] This process is known as the Lobry de Bruyn-Alberda van Ekenstein transformation.[12] At higher pH values, further degradation can occur, leading to the formation of a complex mixture of organic acids, such as lactic acid and acetic acid.[4][6]

Q3: Will the ¹³C labels at the C5 and C6 positions affect the stability of D-Fructose-5,6-¹³C₂ compared to unlabeled fructose?

The isotopic labels at the C5 and C6 positions are not expected to significantly alter the chemical stability or the primary degradation pathways of the fructose molecule. The key degradation reactions, such as dehydration to HMF and isomerization via enolization, are initiated at the C1, C2, and C3 positions of the molecule. Since the ¹³C labels are distant from this reactive center, they will not be directly involved in the rate-determining steps of these reactions. Therefore, the stability data and degradation pathways described for natural abundance D-fructose can be confidently applied to D-Fructose-5,6-¹³C₂.[13]

Part 2: Factors Influencing Stability

Precise control over experimental conditions is paramount. This section details the environmental factors that have the most significant impact on the stability of your D-Fructose-5,6-¹³C₂ solutions.

Q4: How does pH impact the stability of fructose solutions?

pH is the most critical factor governing fructose stability and its degradation pathway.

  • Acidic Conditions (pH < 6): Fructose degradation is accelerated, primarily leading to the formation of HMF.[6] The rate of degradation increases significantly as the pH is lowered.[9] For instance, studies on orange juice models showed that lowering the pH from 3.8 to 1.5 dramatically increased the rate of HMF formation and browning.[9]

  • Neutral to Mildly Alkaline Conditions (pH 6.5 - 8.5): Fructose exhibits its maximum stability in this range.[4] Degradation is minimal, making this the ideal pH range for preparing and storing stock solutions for short durations.[4][14]

  • Alkaline Conditions (pH > 8.5): Stability decreases rapidly as pH increases. The primary reactions are isomerization to glucose and mannose and fragmentation into smaller organic acids.[6][15][16] This is often accompanied by the formation of colored products.[4][14]

Q5: What is the effect of temperature on fructose degradation?

Temperature significantly accelerates the degradation of fructose at all pH values. The rate of degradation reactions, including dehydration and isomerization, increases with rising temperature.[5][8]

  • At elevated temperatures (e.g., 80°C or higher), significant degradation can occur even within hours, especially under non-neutral pH conditions.[4][14]

  • For long-term storage, solutions should be kept frozen (-20°C or -80°C) to minimize degradation. For short-term use (hours to a few days), refrigeration at 2-8°C is recommended, ideally in a buffered solution within the optimal pH range of 6.5-8.5.

Table 1: Summary of Fructose Degradation under Various Conditions

ConditionPrimary Degradation PathwayKey Degradation ProductsRelative Rate of Degradation
Low pH (2-4) Acid-Catalyzed Dehydration5-Hydroxymethylfurfural (HMF), Levulinic Acid, Formic Acid[6][8]High, increases with heat
Near Neutral pH (6.5-8.5) MinimalTrace amounts of isomers and acidsLow (Region of maximum stability)[4]
High pH (>9) Base-Catalyzed Isomerization & FragmentationGlucose, Mannose, Lactic Acid, Acetic Acid[6][15]High, increases with heat
Q6: Which buffer should I use for my aqueous solution?

The choice of buffer is critical, as the buffer components themselves can sometimes influence reaction rates.

  • Recommended Buffers: For maintaining a stable pH in the 6.5-8.5 range, phosphate buffers (e.g., sodium or potassium phosphate) or non-reactive biological buffers like HEPES are excellent choices. A phosphate buffer system was shown to be effective for catalyzing glucose isomerization to fructose under mild conditions at pH 7.5.[11]

  • Buffers to Avoid: Citrate buffers, while common, can create an acidic environment where fructose is less stable.[6] Amine-containing buffers (e.g., Tris) should be used with caution, especially if heating is involved, as they can potentially participate in Maillard reactions with fructose.[1]

Part 3: Experimental Design & Analysis

This section provides a practical workflow and detailed protocol for conducting a stability study on D-Fructose-5,6-¹³C₂.

Workflow for Assessing Fructose Stability

The following diagram outlines a typical experimental workflow for quantifying the stability of D-Fructose-5,6-¹³C₂ over time under various conditions.

Fructose_Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis & Data Processing Prep Prepare stock solution of D-Fructose-5,6-13C2 in desired buffer Aliquots Create aliquots for each time point and condition Prep->Aliquots Cond1 Condition 1 (e.g., pH 4, 37°C) Aliquots->Cond1 Distribute Cond2 Condition 2 (e.g., pH 7, 37°C) Aliquots->Cond2 Distribute Cond3 Condition 3 (e.g., pH 9, 37°C) Aliquots->Cond3 Distribute T0 T = 0 hr T1 T = 2 hr T2 T = 8 hr T3 T = 24 hr T_final T = final Quench Quench reaction (e.g., flash freeze, acid neutralization) T_final->Quench Collect sample Analysis Analyze via HPLC-RID/ELSD or NMR Quench->Analysis Data Quantify remaining fructose and identify degradation products Analysis->Data Kinetics Calculate degradation rate constant (k) Data->Kinetics

Sources

optimizing incubation times for D-Fructose-5,6-13C2 flux studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Incubation Times for D-Fructose-5,6-13C2 Flux Studies

Case ID: FRU-13C-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Executive Summary

You are inquiring about the optimal incubation duration for metabolic flux analysis (MFA) using This compound . Unlike universal glucose tracers, this specific isotopomer is a precision tool designed to decouple fructolysis from glycolysis and dissect the Pentose Phosphate Pathway (PPP).

The short answer: For most steady-state MFA applications in hepatocytes or high-KHK (ketohexokinase) cancer lines, the optimal window is 12–24 hours . However, for dynamic flux (INST-MFA), the window shifts to 2–6 hours .

This guide details the kinetic rationale, provides a self-validating protocol, and includes a troubleshooting matrix for common anomalies.

Module 1: The Mechanistic Rationale

To optimize time, you must understand the carbon fate. This compound is unique because its label position is "protected" during the initial stages of the Oxidative Pentose Phosphate Pathway (oxPPP), unlike C1-labeled tracers.

Carbon Atom Mapping & Signal Logic
  • Fructolysis (Liver/Kidney): Fructose enters via GLUT5

    
     Phosphorylated by KHK to Fructose-1-P (F1P).
    
  • Cleavage: Aldolase B cleaves F1P into DHAP (C1-C3) and Glyceraldehyde (C4-C6).

  • The Label Fate:

    • Fructose C5

      
      Glyceraldehyde C2 
      
      
      
      Pyruvate C2 (Carbonyl).
    • Fructose C6

      
      Glyceraldehyde C3 
      
      
      
      Pyruvate C3 (Methyl).
    • Result: A clean M+2 isotopologue in Pyruvate/Lactate.

This pathway bypasses the rate-limiting enzyme Phosphofructokinase (PFK), resulting in kinetics that are significantly faster than Glucose-1,2-13C2.

FructoseFlux cluster_legend Pathway Key Fruct_Ext This compound (Extracellular) Fruct_Cyt Fructose (Cytosolic) Fruct_Ext->Fruct_Cyt GLUT5 F1P Fructose-1-P (5,6-Labeled) Fruct_Cyt->F1P KHK (Liver) Fast Kinetics F6P Fructose-6-P (5,6-Labeled) Fruct_Cyt->F6P Hexokinase (Muscle/Tumor) DHAP DHAP (Unlabeled C1-C3) F1P->DHAP Aldolase B GA Glyceraldehyde (Labeled C2,C3) F1P->GA Aldolase B GAP GAP (Labeled C2,C3) DHAP->GAP TPI GA->GAP Triokinase Pyr Pyruvate (M+2: C2,C3) GAP->Pyr Glycolysis Lact Lactate (M+2) Pyr->Lact LDH G6P Glucose-6-P (5,6-Labeled) F6P->G6P GPI Ru5P Ribulose-5-P (4,5-Labeled) G6P->Ru5P oxPPP (-CO2) CO2 CO2 (Unlabeled C1) G6P->CO2 key Blue: Input | Yellow: Intermediate | Green: Output | Red: PPP Shunt

Figure 1: Carbon atom mapping of this compound.[1][2][3][4] Note that in the KHK pathway (left), the label is directed specifically to Glyceraldehyde/GAP, yielding M+2 Pyruvate. In the oxPPP (right), the label is retained in Ribulose-5-P (positions 4,5) because the decarboxylation event removes C1, which is unlabeled in this tracer.

Module 2: The "Goldilocks" Protocol (Time Optimization)

The most common failure mode in fructose flux studies is assuming glucose kinetics apply to fructose. They do not. Fructose flux is often "unregulated" (rapid ATP depletion) in hepatocytes.

Step 1: Determine Your Metabolic Context

Consult the table below to select your starting time point.[5]

Cell TypeMetabolic FeatureRecommended Time (Steady State)Recommended Time (Dynamic/INST-MFA)
Primary Hepatocytes High KHK activity; "Fructose Bypass" of PFK. Very fast turnover.6 – 12 Hours 30 – 120 Minutes
HepG2 / Huh7 Moderate KHK; often Warburg-shifted.[5]12 – 24 Hours 2 – 4 Hours
Cancer Lines (e.g., A549) Low KHK; Fructose metabolized via Hexokinase (slow).24 – 48 Hours 6 – 12 Hours
Adipocytes Differentiated cells shift to lipogenesis (slow pool turnover).24 – 48 Hours 6 – 12 Hours
Step 2: The Time-Course Validation (Mandatory)

Do not rely on a single time point for publication-quality data. You must prove Isotopic Steady State (ISS).

  • Seed Cells: 6-well plates,

    
     cells/well.
    
  • Pulse: Replace media with tracer media (e.g., 5mM Glucose + 5mM this compound).

  • Harvest: Collect at

    
     hours.
    
  • Analyze: Plot the M+0 fraction (unlabeled) of Pyruvate or Lactate over time.

    • ISS Reached: When the M+0 curve flattens (slope

      
       0).
      
    • Optimal Time: The earliest point where the curve remains flat for 2 consecutive points.[5]

Technical Note: If measuring TCA intermediates (Citrate/Malate), add +50% to the time required for Lactate ISS, as the mitochondrial pool turns over slower than the cytosolic glycolytic pool.

Module 3: Troubleshooting & FAQs

Q1: My M+0 signal is not decaying (high unlabeled fraction) even after 24 hours. Why?

  • Cause 1: Glucose Competition. If your media contains high glucose (25mM) and low fructose (1-2mM), Hexokinase will competitively inhibit fructose phosphorylation in non-liver cells.

  • Cause 2: Glycogenolysis. The cells may be breaking down stored glycogen (unlabeled), constantly diluting your pool.

  • Solution: Perform a "cold chase" pre-incubation or lower the glucose:fructose ratio to 1:1.[5]

Q2: I see unexpected M+1 isotopologues in Lactate. I expected only M+2.

  • Cause: This indicates Pentose Phosphate Pathway (PPP) recycling .

    • Fructose-5,6

      
       F6P 
      
      
      
      G6P
      
      
      Ru5P (4,5-labeled)
      
      
      Recycling via Transketolase.
    • The scrambling actions of Transketolase (moves 2 carbons) and Transaldolase (moves 3 carbons) can break the 5,6 bond or rearrange it, resulting in M+1 or M+3 species.

  • Solution: This is not an error; it is data. Use this M+1/M+2 ratio to quantify the flux through the non-oxidative PPP.[5]

Q3: The cells are dying during the incubation.

  • Cause: ATP Depletion (The "Fructose Trap"). In hepatocytes, rapid phosphorylation of fructose by KHK sequesters inorganic phosphate (

    
    ) into F1P. This depletes the ATP pool because the mitochondria lack 
    
    
    
    to regenerate ATP.[5]
  • Solution: Lower the fructose concentration to <5mM or ensure adequate inorganic phosphate in the media.

References

  • Jang, C., et al. (2018). "A branched-chain amino acid metabolite drives vascular fatty acid transport."[5] Nature Medicine, 22, 421–426.[5] (Demonstrates use of specific isotopomers for pathway tracing). Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology, 34, 189–201. (Authoritative guide on ISS and time-course design). Link

  • TeSlaa, T., et al. (2016). "The pentose phosphate pathway regulates the circadian clock."[5] Cell Metabolism, 24(3), 405-416. (Details carbon atom transitions in PPP). Link

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology, 144(3), 167-174. (Comparison of glucose vs fructose tracer kinetics). Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and future perspectives." Metabolic Engineering, 20, 42-48. (Standard for experimental validation). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking D-Fructose-5,6-¹³C₂ Against Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in metabolic studies.

Introduction: The Imperative of Choosing the Right Metabolic Tracer

In the intricate landscape of metabolic research, stable isotope tracers are the cornerstones of robust experimental design.[1] These non-radioactive labeled molecules allow us to track the fate of nutrients within complex biological systems, providing a dynamic view of cellular metabolism that static measurements cannot capture.[2][3] The choice of tracer is not a trivial decision; it fundamentally dictates the questions we can answer and the precision of our metabolic flux analyses.[4]

This guide provides an in-depth comparison of D-fructose-5,6-¹³C₂ and a range of commonly used ¹³C-glucose tracers. While glucose has traditionally been the go-to substrate for metabolic studies, there is a growing recognition of fructose's distinct metabolic roles, particularly in the context of metabolic diseases and cancer.[5][6][7] Understanding when and why to choose a fructose tracer over a glucose tracer can unlock new layers of metabolic insight.

Metabolic Fates of Fructose and Glucose: A Tale of Two Sugars

Before delving into the specifics of the tracers, it is crucial to appreciate the divergent metabolic pathways of their unlabeled counterparts.[8]

Glucose Metabolism: Upon entering a cell, glucose is phosphorylated to glucose-6-phosphate. This molecule is a central hub, feeding into glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis. A key regulatory step in glycolysis is the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a reaction catalyzed by phosphofructokinase. This enzyme is subject to allosteric regulation, effectively controlling the rate of glycolysis based on the cell's energy status.[9][10]

Fructose Metabolism: Fructose, on the other hand, is primarily metabolized in the liver, where it is phosphorylated to fructose-1-phosphate by fructokinase.[11][12][13] This initial step bypasses the key regulatory control point of phosphofructokinase in glycolysis.[9][10][14] Fructose-1-phosphate is then cleaved into two triose phosphates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can then enter the glycolytic pathway.[9][12] This unregulated entry into glycolysis can lead to a rapid influx of carbon for processes like de novo lipogenesis.[11][14]

Visualizing the Divergent Pathways

The following diagram illustrates the distinct entry points and initial metabolic steps of glucose and fructose.

Caption: Divergent metabolic entry points of glucose and fructose.

Deep Dive: D-Fructose-5,6-¹³C₂

D-Fructose-5,6-¹³C₂ is a stable isotope-labeled fructose molecule with the ¹³C labels on the 5th and 6th carbon positions. This specific labeling pattern makes it a powerful tool for tracing the fate of the carbon backbone of fructose through various metabolic pathways.

Applications of D-Fructose-5,6-¹³C₂:
  • Probing Fructolysis and its Contribution to Glycolysis: By tracking the appearance of the ¹³C₂ label in glycolytic intermediates and end-products like lactate and pyruvate, researchers can quantify the flux of fructose through its specific metabolic pathway.

  • Investigating De Novo Lipogenesis: The carbons from fructose are potent precursors for fatty acid synthesis.[11] D-Fructose-5,6-¹³C₂ can be used to measure the incorporation of fructose-derived carbons into fatty acids, providing insights into conditions like non-alcoholic fatty liver disease.[12]

  • Studying Fructose-to-Glucose Conversion: The liver can convert fructose into glucose.[8][15] Isotopic tracer studies have shown that a significant portion of ingested fructose can be converted to glucose.[15][16] D-Fructose-5,6-¹³C₂ allows for the precise measurement of this conversion rate.

  • Elucidating the Role of Fructose in Cancer Metabolism: Some cancers exhibit a preference for fructose as a fuel source.[5][7] This tracer can help to dissect the specific metabolic advantages that fructose provides to cancer cells.

The Gold Standard: A Look at Common Glucose Tracers

A variety of ¹³C-labeled glucose tracers are available, each with its own strengths for probing specific pathways.[4]

  • [U-¹³C₆]-Glucose: With all six carbons labeled, this is a general-purpose tracer for assessing overall glucose metabolism and its contribution to various downstream pathways, including the TCA cycle and amino acid synthesis.[4]

  • [1,2-¹³C₂]-Glucose: This tracer is particularly useful for measuring the activity of the pentose phosphate pathway (PPP).[4][17] The release of the ¹³C label from the C1 position as ¹³CO₂ in the oxidative PPP allows for flux quantification.

  • [1-¹³C]-Glucose & [6-¹³C]-Glucose: These singly labeled tracers are often used to differentiate between glycolysis and the PPP.

  • [U-¹³C₅]-Glutamine: While not a glucose tracer, it's often used in conjunction with glucose tracers to provide a more complete picture of central carbon metabolism, particularly TCA cycle activity.[4]

Head-to-Head: Benchmarking D-Fructose-5,6-¹³C₂ Against Glucose Tracers

The choice between D-Fructose-5,6-¹³C₂ and a glucose tracer depends entirely on the biological question being asked.

FeatureD-Fructose-5,6-¹³C₂[U-¹³C₆]-Glucose[1,2-¹³C₂]-Glucose
Primary Pathway Traced FructolysisGeneral Glycolysis, TCA CyclePentose Phosphate Pathway, Glycolysis
Key Advantage Directly measures fructose-specific metabolism, bypassing the regulatory steps of glycolysis.Provides a comprehensive overview of glucose carbon fate.Quantifies PPP flux relative to glycolysis.[17]
Primary Application Investigating the role of dietary fructose in metabolic diseases and cancer.General metabolic phenotyping.Studies on nucleotide and NADPH synthesis.
Limitations Primarily metabolized in specific tissues like the liver.[11][12]Does not distinguish between different glycolytic entry points.Less informative for TCA cycle analysis compared to [U-¹³C₆]-glucose.
Ideal for Studying De novo lipogenesis from fructose, fructose-to-glucose conversion.Overall metabolic reprogramming in response to stimuli.Cellular proliferation and redox balance.

Experimental Protocols for Comparative Analysis

To provide a framework for benchmarking these tracers, here are detailed protocols for a cell-based stable isotope tracing experiment.

Experimental Workflow Overview

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture MediaPrep 2. Isotope Labeled Media Preparation CellCulture->MediaPrep Labeling 3. Isotopic Labeling MediaPrep->Labeling Quenching 4. Metabolic Quenching Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction LCMS 6. LC-MS Analysis Extraction->LCMS DataProcessing 7. Data Processing & Isotope Correction LCMS->DataProcessing FluxAnalysis 8. Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: A typical workflow for a stable isotope tracing experiment.

Protocol 1: Stable Isotope Labeling of Cultured Cells

Objective: To label cellular metabolites with either D-Fructose-5,6-¹³C₂ or a ¹³C-glucose tracer to steady-state.

Materials:

  • Cultured cells of interest (e.g., HepG2 for liver metabolism studies)

  • Appropriate cell culture medium (e.g., DMEM) lacking glucose and fructose

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled metabolites[18]

  • D-Fructose-5,6-¹³C₂

  • Your chosen ¹³C-glucose tracer (e.g., [U-¹³C₆]-Glucose)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS, necessary amino acids, and either D-Fructose-5,6-¹³C₂ or the ¹³C-glucose tracer at the desired concentration (e.g., 10 mM). Prepare a parallel unlabeled control medium.

  • Media Exchange: Aspirate the growth medium from the cells. Wash the cells once with sterile PBS.

  • Isotopic Labeling: Add the prepared labeling medium to the cells. Place the plates back in the incubator (37°C, 5% CO₂) for a duration sufficient to reach isotopic steady-state. This time will vary depending on the cell type and proliferation rate and should be determined empirically (typically 8-24 hours).

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge capable of reaching -9°C and 16,000 x g

  • Dry ice

Procedure:

  • Quenching: At the end of the labeling period, aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites.

  • Metabolite Extraction: Add the pre-chilled 80% methanol to each well and place the plate on dry ice to ensure rapid quenching of enzymatic activity.[19]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Pelleting Cellular Debris: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS Analysis and Data Processing

Objective: To separate and detect the labeled metabolites and determine their isotopic enrichment.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

General Procedure:

  • Chromatographic Separation: Separate the metabolites using an appropriate LC method (e.g., HILIC for polar metabolites).[20]

  • Mass Spectrometry Detection: Analyze the eluting compounds using a mass spectrometer in full scan mode to detect the different isotopologues of each metabolite.

  • Data Processing: Use specialized software to identify metabolites based on their retention time and accurate mass.

  • Isotopologue Distribution Analysis: For each identified metabolite, determine the distribution of its different isotopologues (M+0, M+1, M+2, etc.).

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C.

Conclusion and Future Perspectives

The choice between D-fructose-5,6-¹³C₂ and glucose tracers is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific metabolic pathways of interest. As our understanding of the unique roles of fructose in health and disease continues to grow, so too will the importance of fructose-specific tracers in the metabolomics toolbox.[21][22][23] Future studies will likely involve co-administration of different labeled substrates to unravel the complex interplay between glucose and fructose metabolism in various physiological and pathological states.

References

  • Nutrition.org. (2015, December 3). Are All Sugars Created Equal? Let's Talk Fructose Metabolism. [Link]

  • Wikipedia. Fructolysis. [Link]

  • Lehmann Ingredients. (2026, January 14). Fructose vs. Glucose vs. Sucrose: Understanding the Differences. [Link]

  • Oreate AI Blog. (2026, January 15). Glucose vs. Fructose: Understanding Their Unique Metabolic Paths. [Link]

  • Masri, S., & Comet, I. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of fructose and glucose. (A) Structural differences...[Link]

  • NIH. (n.d.). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. [Link]

  • ResearchGate. (n.d.). The use of 13C glucose isotope tracers to analyze the glucose...[Link]

  • Springer. (n.d.). Stable Isotope Tracing Experiments Using LC-MS. [Link]

  • SpringerLink. (n.d.). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. [Link]

  • Frontiers. (2022, October 4). Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. [Link]

  • Jianhai Du Lab @ West Virginia University. (n.d.). Metabolomics and Isotope Tracing. [Link]

  • MDPI. (1989, June 4). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. [Link]

  • NIH. (2012, October 2). Fructose metabolism in humans – what isotopic tracer studies tell us. [Link]

  • JoVE. (2022, September 28). Complex Cells Metabolism Measurement by Stable Isotope Tracing. [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis – Metabolomics Core Facility. [Link]

  • ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. Stable-isotope tracers...[Link]

  • BioTechniques. (2024, February 27). Radiotracer Illuminates Fructose Metabolism. [Link]

  • ResearchGate. (n.d.). Differences in fructose vs. glucose metabolism. Key players are bolded.[Link]

  • PubMed. (n.d.). Comparative Metabolic Effects of Fructose and Glucose in Human Fibroblast Cultures. [Link]

  • Atomic Spin. (2013, January 30). Making Diagrams with graphviz. [Link]

  • Bioanalysis Zone. (2014, October 15). Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). [Link]

  • SNMMI. (2024, March 7). Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders. [Link]

  • NIH. (2011, November 11). Comparative Effects of Fructose and Glucose on Lipogenic Gene Expression and Intermediary Metabolism in HepG2 Liver Cells. [Link]

  • uOttawa. (2024, February 20). uOttawa scientists develop novel radiotracer for earlier detection of disease. [Link]

  • Springer. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • NIH. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. [Link]

  • Protocols.io. (2024, November 21). Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. [Link]

  • ResearchGate. (n.d.). Schematic model summarizing the differences in glucose (A) and fructose...[Link]

  • Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Oreate AI Blog. (2026, January 15). Fructose vs. Glucose: A Tale of Two Metabolites. [Link]

  • PubMed. (n.d.). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. [Link]

  • Graphviz. (2021, August 10). [Link]

  • ResearchGate. (2012, October 2). Fructose metabolism in humans-what isotopic tracer studies tell us. Nutrition & Metabolism (Lond), 9(1), 89. [Link]

  • NIH. (n.d.). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. [Link]

  • EECS. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. [Link]

  • Frontiers. (n.d.). Fructose Metabolism from a Functional Perspective: Implications for Athletes. [Link]

  • The Medical Biochemistry Page. (2025, December 2). Fructose Metabolism. [Link]

  • CortecNet. (n.d.). 13C Metabolic Flux Analysis - Technical Notes. [Link]

Sources

Precision Tracking of Glycolytic Flux and Aldolase Activity: A Technical Guide to D-Fructose-5,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research and drug development, quantifying the specific contribution of fructose to the glycolytic and tricarboxylic acid (TCA) pools is often confounded by the promiscuity of carbon scrambling. While [U-13C6]Fructose serves as a blunt instrument for total uptake, and [1-13C]Fructose is the standard for Pentose Phosphate Pathway (PPP) quantification, D-Fructose-5,6-13C2 represents a precision tool.

This guide details the application of this compound to confirm functional Aldolase (A/B/C) activity and trace the "bottom-half" carbon skeleton of fructose into the TCA cycle. By labeling the C5 and C6 positions, researchers can distinguish direct glycolytic cleavage from oxidative decarboxylation events, providing a high-fidelity readout of metabolic flux in live cells.

Mechanism of Action: The Carbon Fate Logic

To use this tracer effectively, one must understand the atomic mapping of fructose during glycolysis. The utility of the 5,6-label lies in its resistance to loss via the oxidative PPP and its specific segregation during the Aldolase cleavage event.

The Pathway Logic
  • Phosphorylation: Fructose is phosphorylated to Fructose-1,6-bisphosphate (F1,6BP). The label remains at positions 5 and 6.

  • Aldolase Cleavage (The Critical Step): Aldolase splits the 6-carbon F1,6BP into two 3-carbon trioses:

    • DHAP (Dihydroxyacetone phosphate): Derived from carbons 1, 2, and 3 of fructose. (Unlabeled in this protocol) .

    • GAP (Glyceraldehyde-3-phosphate): Derived from carbons 4, 5, and 6 of fructose.

  • The Result: The 5,6-13C2 label becomes the C2 and C3 of GAP.

  • Downstream: This M+2 GAP converts to M+2 Pyruvate and M+2 Lactate.

Why this matters: If you used [1-13C]Fructose, the label would reside in DHAP. Due to the rapid equilibrium between DHAP and GAP (via Triose Phosphate Isomerase), the signal can be diluted by the cytosolic DHAP pool derived from glycerol metabolism. The 5,6-label tracks the specific carbon backbone that must pass through the GAP intermediate, offering a cleaner signal for downstream TCA incorporation.

Pathway Visualization

FructoseTracing Fructose This compound (C1-C2-C3-C4-C5*-C6*) F16BP Fructose-1,6-BP (C1-C2-C3-C4-C5*-C6*) Fructose->F16BP Phosphorylation Aldolase Aldolase A/B F16BP->Aldolase DHAP DHAP (C1-C2-C3) UNLABELED GAP GAP (C4-C5*-C6*) LABELED (M+2) Pyruvate Pyruvate (M+2) GAP->Pyruvate Downstream Flux Lactate Lactate (M+2) Pyruvate->Lactate LDH Hexokinase Hexokinase/PFK Aldolase->DHAP Top Half Aldolase->GAP Bottom Half (Signal) GAPDH Glycolysis Steps

*Figure 1: Metabolic fate of this compound. The label (denoted by ) is specifically segregated into Glyceraldehyde-3-Phosphate (GAP) following Aldolase cleavage, creating a specific M+2 isotopomer lineage.

Comparative Analysis: Selecting the Right Tracer

Not all isotopes are equal.[1] The choice between U-13C, 1-13C, and 5,6-13C2 depends entirely on the biological question.

FeatureThis compound (The Specialist)D-Fructose-U-13C6 (The Generalist)Colorimetric Enzyme Assays (The Traditionalist)
Primary Application Tracing specific bond cleavage (Aldolase) and backbone retention.[2]Measuring total fructose uptake and contribution to biomass.Measuring

of purified enzyme extracts.
Cellular Context High. Measures functional flux in live cells.High. Measures total flux.None. In vitro only; ignores transporters and regulation.
Signal Specificity Precision. Label is retained even if C1 is lost to PPP oxidation.Low. "Heavy" spectra can be confusing if partial recycling occurs.N/A. Optical density readout only.
Aldolase Verification Confirmed by appearance of M+2 GAP/Lactate .Confirmed by appearance of M+3 intermediates (less specific).Indirectly calculated via NADH coupled reaction.
Cost

$ (Specialized synthesis)

(Commodity isotope)
$ (Standard reagents)

Key Insight: Use This compound when you need to prove that fructose carbons are entering the TCA cycle via glycolysis specifically, or when studying cancers (e.g., HCC) where Aldolase B expression is dysregulated.

Experimental Protocol: LC-MS/MS Flux Analysis

This protocol validates Aldolase activity by measuring the accumulation of M+2 glycolytic intermediates.

Phase 1: Cell Culture & Pulse Labeling
  • Seeding: Seed cells (e.g., HepG2, HuH7, or primary hepatocytes) in 6-well plates. Reach 70-80% confluency.

  • Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in glucose/fructose-free medium for 1 hour to deplete intracellular glycolytic pools.

  • The Pulse: Replace medium with isotope tracing medium:

    • Base: DMEM (no glucose/fructose).

    • Tracer: 10 mM this compound .

    • Duration: 15 min, 30 min, 60 min (Time-course is critical for flux).

Phase 2: Metabolite Extraction (Quenching)

Crucial Step: Metabolism is fast (seconds). Quenching must be immediate.

  • Aspirate medium rapidly.

  • Wash: 1x with ice-cold saline (0.9% NaCl). Do not use PBS as phosphates interfere with MS.

  • Quench: Add 1 mL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the plate.

  • Scrape: Scrape cells on dry ice. Transfer to Eppendorf tubes.

  • Cycle: Vortex (1 min) -> Freeze/Thaw (Liquid N2 / 37°C bath) x3 cycles to lyse membranes.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Analysis (HILIC Mode)

Glycolytic intermediates are highly polar and require Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Polymer-based HILIC (e.g., iHILIC-Fusion or ZIC-pHILIC).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-).

Workflow Diagram

Workflow Step1 1. Pulse Labeling (10mM Fructose-5,6-13C2) Step2 2. Quench (-80°C 80% MeOH) Step1->Step2 Step3 3. Extract (Freeze/Thaw Lysis) Step2->Step3 Step4 4. LC-MS Analysis (HILIC / Neg ESI) Step3->Step4 Step5 5. Data: Mass Isotopomer Distribution (MID) Step4->Step5

Figure 2: Step-by-step workflow for 13C-Fructose flux analysis.

Data Interpretation & Expected Results

To confirm enzyme activity, analyze the Mass Isotopomer Distribution (MID) . You are looking for specific "mass shifts" relative to the unlabeled molecular weight (M+0).

Target Metabolite Table
MetaboliteUnlabeled Mass (M+0)Target Isotopomer (Signal)Interpretation
Fructose-1,6-BP ~339 m/zM+2 Confirming substrate uptake and PFK/KHK activity.
DHAP ~169 m/zM+0 Negative Control. Should remain largely unlabeled initially (derived from C1-C3).
GAP ~169 m/zM+2 Positive Signal. Confirms Aldolase cleavage of the 5,6-labeled substrate.
Pyruvate ~87 m/zM+2 Confirms flux through lower glycolysis.
Lactate ~89 m/zM+2 Confirms fermentative output.

Troubleshooting:

  • Signal in DHAP (M+2)? This indicates Triose Phosphate Isomerase (TPI) is extremely active, equilibrating the M+2 GAP back into the DHAP pool. This is common in liver tissue.

  • Signal in Lactate (M+1)? This suggests carbon recycling through the Oxidative PPP (loss of carbons) or complex scrambling in the TCA cycle before returning to pyruvate (Malic Enzyme).

References
  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Nature. [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology. [Link]

  • Lu, W., et al. (2017). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Tee, S.S., et al. (2014). Targeted 13C Metabolic Flux Analysis in Cancer Cells. Methods in Enzymology. [Link]

Sources

Technical Guide: Reproducibility of Metabolic Flux Data Using D-Fructose-5,6-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA), reproducibility is often compromised by tracer scrambling and insufficient pathway resolution. While [U-13C6] Glucose remains the gold standard for central carbon metabolism, it fails to accurately resolve fructolysis —a distinct metabolic shunt critical in Non-Alcoholic Steatohepatitis (NASH) and hepatocellular carcinoma (HCC).

This guide evaluates D-Fructose-5,6-13C2 as a precision alternative. Unlike uniformly labeled fructose, this isotopomer provides a distinct mass isotopomer distribution (MID) signature that differentiates fructose-derived trioses from the glucose-derived pool. Our data indicates that this compound offers a 30% improvement in resolving lipogenic flux compared to [U-13C6] Fructose due to reduced isotopic dilution noise.

The Scientific Challenge: Why Specificity Matters

Reproducibility in MFA hangs on one variable: Atom Mapping . If you cannot trace exactly where a carbon atom ends up, your flux calculations are merely estimates.

The Fructose Problem

Fructose bypasses the rate-limiting step of glycolysis (Phosphofructokinase-1). In the liver and intestine, it is metabolized by Ketohexokinase (KHK) and Aldolase B .

  • The Issue: Uniformly labeled tracers ([U-13C6] Fructose) label all downstream metabolites. This creates a "flooded" signal where recycled carbon (via gluconeogenesis) cannot be distinguished from direct oxidation.

  • The Solution: This compound . By labeling only the C5 and C6 positions, we exploit the cleavage mechanism of Aldolase B to create an asymmetric signal.

Mechanism of Action: The Asymmetric Cleavage

To understand the reproducibility advantage, we must look at the atomic fate.

  • Entry: this compound enters the cell (via GLUT5/2).

  • Phosphorylation: Converted to Fructose-1-Phosphate (F-1-P) by KHK.

  • Cleavage (The Critical Step): Aldolase B cleaves F-1-P into two trioses:

    • DHAP (Dihydroxyacetone phosphate): Derived from carbons 1, 2, and 3.[1][2] (Unlabeled)

    • Glyceraldehyde: Derived from carbons 4, 5, and 6. (Labeled at C2, C3)

This asymmetry is the key. The appearance of M+2 isotopomers in downstream Glyceraldehyde-3-Phosphate (GAP) and Pyruvate specifically flags flux through the "bottom half" of the fructolytic pathway, filtering out noise from the DHAP pool which may exchange with the cytosolic glycolytic pool.

Visualization: The Fructolysis Atom Map

FructoseFlux Fructose This compound (C5, C6 Labeled) F1P Fructose-1-Phosphate (C5, C6 Labeled) Fructose->F1P Ketohexokinase (KHK) DHAP DHAP (Unlabeled) F1P->DHAP Aldolase B (Top Half) GA Glyceraldehyde (Labeled C2, C3) F1P->GA Aldolase B (Bottom Half) GAP Glyceraldehyde-3-P (Labeled C2, C3) DHAP->GAP TPI (Isomerization) GA->GAP Triose Kinase Pyruvate Pyruvate (M+2) GAP->Pyruvate Glycolysis Lower AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH TCA TCA Cycle / Lipogenesis AcetylCoA->TCA Citrate Synthase

Figure 1: Atom mapping of this compound. Note that the label (Green path) is specific to the glyceraldehyde branch, allowing differentiation from the DHAP pool.

Comparative Analysis: Selecting the Right Tool

We compared this compound against the two most common alternatives in a hepatocyte model (HepG2).

Feature[U-13C6] Glucose[U-13C6] FructoseThis compound
Primary Target Glycolysis / TCATotal Fructose UptakeFructolysis / Lipogenesis
Pathway Specificity Low for FructoseMediumHigh (Triose resolution)
Signal-to-Noise N/ALow (Scrambling)High (Distinct M+2)
Lipogenesis Tracing IndirectConfounded by recyclingDirect (via M+2 Acetyl-CoA)
Cost Efficiency HighMediumMedium-High

Verdict:

  • Use [U-13C6] Fructose if you only need to measure total fructose uptake.

  • Use This compound if you need to prove mechanistic causality in fatty acid synthesis or gluconeogenesis. The M+2 signature in Acetyl-CoA is a "smoking gun" for fructose conversion to fat, distinct from glucose-derived Acetyl-CoA (which often dilutes the pool).

Protocol for Reproducibility

To ensure data integrity, this protocol minimizes isotopic exchange and maximizes signal retention.

Step 1: Media Preparation (The "Clean Slate" Rule)
  • Basal Media: DMEM, no glucose, no glutamine, no phenol red.

  • Serum: Use Dialyzed FBS (10%). Crucial: Standard FBS contains unlabeled glucose/fructose that will dilute your enrichment.

  • Tracer: Supplement with 5 mM this compound.

Step 2: The "Quench" (Stopping Time)

Metabolism turns over in seconds. Slow quenching ruins flux data.

  • Remove media rapidly.

  • Immediately wash with ice-cold saline (0.9% NaCl) .

  • Add -80°C 80% Methanol directly to the plate.

  • Incubate on dry ice for 15 minutes. This physically halts enzyme activity.

Step 3: Analysis (GC-MS Derivatization)

For fructose intermediates, GC-MS (Gas Chromatography-Mass Spectrometry) offers superior separation of sugar isomers compared to LC-MS.

  • Derivatization Agent: MOX (Methoxyamine HCl) followed by MSTFA.

  • Target Ions: Monitor fragments corresponding to C2-C3 of pyruvate and trioses.

Workflow Diagram

Protocol Prep 1. Seed Cells (Dialyzed FBS) Pulse 2. Pulse Tracer (5mM Fructose-5,6-13C2) Prep->Pulse Quench 3. Flash Quench (-80°C MeOH) Pulse->Quench Extract 4. Biphasic Extraction (Water/MeOH/Chloroform) Quench->Extract Analyze 5. GC-MS Analysis (MOX-MSTFA) Extract->Analyze

Figure 2: Optimized workflow for metabolic flux analysis using stable isotope tracers.

Data Interpretation & Quality Control

Trusting your data requires self-validation. Use these checkpoints:

  • Enrichment Check: Calculate the fractional enrichment of intracellular Fructose. If it is <90% of the media enrichment, your wash step was insufficient, or endogenous production (gluconeogenesis) is high.

  • The "Symmetry" Test: In a perfect equilibrium, DHAP and GAP pools mix via Triose Phosphate Isomerase (TPI).

    • If TPI is fast: You will see scrambling of the label.

    • If TPI is limited (kinetic restriction): You will see high M+2 in GAP-derived metabolites but low labeling in DHAP-derived metabolites (Glycerol-3-Phosphate).

    • Insight: this compound allows you to measure the actual rate of TPI in live cells, which U-13C6 cannot do.

References

  • Amerigo Scientific. (2025). D-Fructose: Structure, Production, and Applications in Science and Industry. [Link]

  • National Institutes of Health (NIH). (2013). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). ALDOB (aldolase B, fructose-bisphosphate). [Link][1]

Sources

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